1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol
Description
Properties
IUPAC Name |
1-(4-bromo-2,6-dimethylphenyl)sulfonylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3S/c1-9-7-11(14)8-10(2)13(9)19(17,18)15-5-3-12(16)4-6-15/h7-8,12,16H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXFXZHQJSTAOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N2CCC(CC2)O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201200651 | |
| Record name | 4-Piperidinol, 1-[(4-bromo-2,6-dimethylphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201200651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704068-83-6 | |
| Record name | 4-Piperidinol, 1-[(4-bromo-2,6-dimethylphenyl)sulfonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704068-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinol, 1-[(4-bromo-2,6-dimethylphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201200651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Physicochemical Profiling and Synthetic Utility of 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol: A Technical Whitepaper
Executive Summary
In modern drug discovery, the strategic combination of privileged scaffolds is essential for developing robust, metabolically stable, and highly selective active pharmaceutical ingredients (APIs). Piperidine derivatives are ubiquitous in modern pharmacology, serving as core pharmacophores in numerous FDA-approved therapeutics due to their favorable pharmacokinetic profiles[1].
This whitepaper provides an in-depth technical analysis of 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol (CAS: 1704068-83-6)[2]. As a highly functionalized sulfonamide, this compound bridges the aqueous solubility benefits of a piperidin-4-ol moiety with the rigid, sterically shielded architecture of a 2,6-dimethylphenyl sulfonyl group. Furthermore, the presence of a para-bromo substituent transforms this molecule into a highly versatile electrophilic partner for late-stage transition-metal-catalyzed cross-coupling reactions[3].
Physicochemical & Structural Profiling
To effectively utilize this scaffold in medicinal chemistry campaigns, researchers must understand its baseline physicochemical properties. The table below summarizes the core quantitative data:
| Property | Value | Scientific Implication |
| Molecular Formula | C₁₃H₁₈BrNO₃S | Represents a high fraction of sp³ carbons (Fsp³), favorable for solubility. |
| Molecular Weight | 348.26 g/mol | Falls well within Lipinski’s Rule of 5, allowing room for downstream functionalization. |
| CAS Registry Number | 1704068-83-6[2] | Standard identifier for procurement and database indexing. |
| Estimated LogP | ~2.8 - 3.2 | Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping. |
| Topological Polar Surface Area | ~62.8 Ų | Excellent range for oral bioavailability and potential blood-brain barrier (BBB) penetration. |
| H-Bond Donors / Acceptors | 1 (OH) / 3 (O, O, O) | Facilitates targeted protein-ligand interactions via the hydroxyl and sulfonyl oxygens. |
| Physical State | White to off-white solid | Highly stable under standard laboratory conditions; easy to handle and weigh. |
Mechanistic Structural Logic
The architectural design of this molecule is not accidental; every functional group serves a distinct physicochemical or synthetic purpose. The 2,6-dimethyl groups provide critical steric shielding to the sulfonamide linkage, drastically reducing its susceptibility to enzymatic cleavage or hydrolytic degradation in vivo.
Structural logic and pharmacophore mapping of the target scaffold.
Synthetic Workflows & Experimental Protocols
The utility of 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol lies in its straightforward synthesis and its capacity to act as an advanced intermediate. Sulfonamide synthesis typically proceeds via the reaction of an amine with an in-situ generated or commercially available sulfonyl chloride[4][5].
Two-step synthetic workflow from raw materials to advanced API intermediate.
Protocol 1: Synthesis of the Core Scaffold via Sulfonylation
Causality & Design: The reaction between piperidin-4-ol and 4-bromo-2,6-dimethylbenzene-1-sulfonyl chloride is highly exothermic. Performing the addition at 0 °C is critical to prevent the hydrolysis of the sulfonyl chloride into an unreactive sulfonic acid. N,N-Diisopropylethylamine (DIPEA) is chosen as the base over triethylamine because its steric bulk minimizes competitive nucleophilic attack on the electrophile, ensuring a cleaner reaction profile[5].
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve piperidin-4-ol (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).
-
Base Addition: Add DIPEA (2.0 equiv, 20 mmol) to the solution and cool the mixture to 0 °C using an ice-water bath.
-
Electrophile Addition: Slowly add 4-bromo-2,6-dimethylbenzene-1-sulfonyl chloride (1.05 equiv, 10.5 mmol) portion-wise over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Self-Validation Check: Monitor reaction progress via TLC (EtOAc/Hexane 1:1). The disappearance of the amine (ninhydrin stain) and the emergence of a new UV-active spot confirms conversion. Confirm the mass via LC-MS (Expected [M+H]⁺: 348.0/350.0).
-
Workup: Quench the reaction with 1N aqueous HCl to remove excess DIPEA and unreacted amine. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from ethanol to yield the pure white solid.
Protocol 2: Late-Stage Functionalization via Suzuki-Miyaura Coupling
Causality & Design: The 4-bromo position is targeted for C-C bond formation. Although the 2,6-dimethyl groups are distant from the reaction center, the overall steric bulk of the aryl ring necessitates a highly active palladium catalyst. We utilize Pd(dppf)Cl₂ due to its large bite angle, which facilitates both oxidative addition and reductive elimination in hindered systems. Alternatively, specialized ligands like R-Phos have proven highly effective for sterically hindered aryl bromides[3].
Step-by-Step Methodology:
-
Preparation: In a microwave vial or Schlenk flask, combine 1-((4-bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol (1.0 equiv, 1.0 mmol), an arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M).
-
Self-Validation Check (Critical): Sparge the mixture with nitrogen gas for at least 10 minutes. Failure to rigorously deoxygenate the solvent will result in rapid oxidation of the Pd(0) active species and promote undesired homocoupling of the boronic acid.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Seal the vial and heat to 90 °C for 4 hours.
-
Monitoring: Sample the reaction mixture, dilute with acetonitrile, and analyze via LC-MS to confirm the disappearance of the 348/350 m/z isotopic doublet and the appearance of the target cross-coupled mass.
-
Workup: Filter the mixture through a pad of Celite to remove palladium black. Partition the filtrate between EtOAc and water. Extract, dry the organic layer, and purify via flash column chromatography.
Analytical Characterization Standards
To maintain scientific integrity, the synthesized scaffold must be rigorously validated. A self-validating analytical suite includes:
-
¹H NMR (400 MHz, CDCl₃): Look for the characteristic singlet of the two symmetric aromatic protons (meta to the sulfonyl group) around δ 7.2 - 7.4 ppm. The 2,6-dimethyl protons will appear as a sharp singlet integrating to 6H around δ 2.6 ppm. The piperidine protons will present as complex multiplets between δ 1.5 - 3.5 ppm, with the oxymethine proton (CH-OH) shifting downfield to ~ δ 3.8 ppm.
-
LC-MS (ESI+): The presence of the bromine atom will clearly manifest as a 1:1 isotopic doublet at m/z 348.0 and 350.0 [M+H]⁺, serving as an immediate diagnostic tool for structural confirmation.
References
-
[4] Royal Society of Chemistry (RSC). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Green Chemistry. Retrieved from:[Link]
-
[1] Abdelshaheed, M. Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. Retrieved from:[Link]
-
[3] Hoshi, T. et al. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry (ACS). Retrieved from:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. molcore.com [molcore.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Structural Elucidation of 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol: A Comprehensive NMR Guide
Executive Summary
The synthesis and structural verification of arylsulfonamides are critical workflows in modern drug discovery, given the prevalence of the sulfonamide pharmacophore in antimicrobial, diuretic, and neurological therapeutics[1]. This whitepaper provides an in-depth technical guide to the synthesis, sample preparation, and rigorous Nuclear Magnetic Resonance (NMR) structural elucidation of 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol .
Moving beyond basic spectral assignments, this guide details the causality behind chemical shifts, the necessity of specific 2D NMR techniques to bridge heteroatom gaps, and self-validating experimental protocols designed to ensure absolute structural confidence[2].
Chemical Synthesis & Reaction Causality
To obtain high-fidelity NMR spectra, one must first synthesize and isolate the compound with high purity. The formation of the sulfonamide bond between 4-bromo-2,6-dimethylbenzenesulfonyl chloride and piperidin-4-ol proceeds via a classical nucleophilic substitution ( SN2 -type attack at the sulfur center)[3].
Step-by-Step Synthesis Protocol
-
Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere to ensure strictly anhydrous conditions. Causality: Sulfonyl chlorides are highly electrophilic and moisture-sensitive; the presence of water leads to competitive hydrolysis, yielding the unreactive sulfonic acid byproduct[4].
-
Dissolution: Dissolve 4-bromo-2,6-dimethylbenzenesulfonyl chloride (1.0 eq, 2.83 g, 10 mmol) in 20 mL of anhydrous dichloromethane (DCM). Causality: DCM is chosen due to its aprotic nature and excellent ability to solubilize both the hydrophobic aryl halide and the polar amine[3].
-
Amine Addition: Cool the reaction mixture to 0 °C using an ice bath. Add piperidin-4-ol (1.1 eq, 1.11 g, 11 mmol) followed by dropwise addition of N,N -Diisopropylethylamine (DIPEA) (2.0 eq, 3.48 mL, 20 mmol). Causality: The reaction generates HCl as a byproduct. DIPEA acts as a non-nucleophilic acid scavenger, preventing the protonation of the piperidin-4-ol precursor, which would otherwise halt the reaction[5].
-
Propagation & Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NaHCO3 , extract with DCM, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure target compound.
Caption: Nucleophilic substitution workflow for sulfonamide synthesis.
NMR Sample Preparation: A Self-Validating Protocol
High-quality NMR elucidation requires meticulous sample preparation to minimize line broadening and artifacts[6].
Acquisition Methodology
-
Solvent Selection: Dissolve 15–20 mg (for 1 H) or 40–50 mg (for 13 C) of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS).
-
Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube. Causality: Particulate matter distorts the magnetic field homogeneity ( B0 ), leading to poor shimming and broad peaks.
-
Self-Validation (D 2 O Exchange): To definitively identify the hydroxyl (-OH) proton, acquire the standard 1 H spectrum. Then, add 1 drop of Deuterium Oxide ( D2O ) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum. The disappearance of the broad singlet confirms the exchangeable -OH proton.
Spectral Data & Mechanistic Elucidation
The structural elucidation of this molecule relies on understanding the electronic and steric environments created by the sulfonyl group, the bromine atom, and the piperidine ring[7].
1 H NMR Spectral Analysis (400 MHz, CDCl3 )
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causal Explanation |
| 7.32 | Singlet (s) | 2H | Ar-H (H-3, H-5) | The molecule possesses a C2 axis of symmetry through the C1-C4 aromatic positions. The protons at C3 and C5 are magnetically equivalent. |
| 3.85 | Multiplet (m) | 1H | Piperidine H-4 | Strongly deshielded by the adjacent electronegative oxygen atom of the hydroxyl group. |
| 3.45 | Multiplet (m) | 2H | Piperidine H-2, H-6 (eq) | Equatorial protons alpha to the nitrogen. Deshielded by the strong electron-withdrawing inductive effect of the −SO2− group. |
| 3.10 | Multiplet (m) | 2H | Piperidine H-2, H-6 (ax) | Axial protons alpha to the nitrogen. Appear upfield of equatorial protons due to anisotropic shielding in the chair conformation. |
| 2.62 | Singlet (s) | 6H | Ar- CH3 (x2) | Six equivalent protons from the two methyl groups. Shifted downfield relative to standard alkanes due to the aromatic ring current and ortho-sulfonyl group. |
| 1.90 | Multiplet (m) | 2H | Piperidine H-3, H-5 (eq) | Beta to the nitrogen. Less deshielded than H-2/H-6. |
| 1.80 | Broad Singlet (br s) | 1H | -OH | Broadened by intermolecular hydrogen bonding and intermediate chemical exchange rates. Disappears upon D2O shake. |
| 1.60 | Multiplet (m) | 2H | Piperidine H-3, H-5 (ax) | Axial protons beta to the nitrogen. |
13 C NMR Spectral Analysis (100 MHz, CDCl3 )
| Chemical Shift (δ, ppm) | Type | Assignment | Causal Explanation |
| 141.2 | Quaternary (C) | Ar-C2, C6 | Deshielded by the directly attached methyl groups and the ortho-sulfonyl moiety. |
| 136.5 | Quaternary (C) | Ar-C1 ( C−SO2 ) | Strongly deshielded by the highly electronegative sulfonyl group pulling electron density away from the ring. |
| 133.8 | Methine (CH) | Ar-C3, C5 | Standard aromatic carbons, equivalent due to symmetry. |
| 126.5 | Quaternary (C) | Ar-C4 (C-Br) | Heavy Atom Effect: The large electron cloud of bromine shields the attached carbon, shifting it upfield relative to a standard aromatic carbon (~128 ppm). |
| 66.2 | Methine (CH) | Piperidine C-4 | Deshielded by the directly attached hydroxyl oxygen. |
| 43.8 | Methylene ( CH2 ) | Piperidine C-2, C-6 | Alpha to the sulfonamide nitrogen. |
| 33.5 | Methylene ( CH2 ) | Piperidine C-3, C-5 | Beta to the nitrogen. |
| 23.1 | Methyl ( CH3 ) | Ar- CH3 (x2) | Benzylic methyl carbons. |
Advanced 2D NMR Strategies: Bridging the Heteroatom Gap
While 1D NMR provides the building blocks, 2D NMR is required to assemble the molecular framework[8]. A critical challenge in sulfonamide elucidation is proving the connectivity between the piperidine ring and the aryl ring, as they are separated by an −SO2− group.
-
HSQC (Heteronuclear Single Quantum Coherence): Used to map all protons to their directly attached carbons (e.g., linking the 3.85 ppm proton to the 66.2 ppm carbon).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows 2- and 3-bond C-H couplings. The Ar- CH3 protons (2.62 ppm) will show strong HMBC cross-peaks to Ar-C1 (136.5 ppm), Ar-C2/C6 (141.2 ppm), and Ar-C3/C5 (133.8 ppm), locking in the aromatic substitution pattern.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): The Critical Step. Because HMBC correlations rarely cross the −SO2− group effectively, spatial proximity must be used. A NOESY spectrum will reveal a through-space correlation between the piperidine alpha-protons (H-2/H-6 at 3.45/3.10 ppm) and the aryl methyl protons (2.62 ppm), definitively proving the N-S bond connectivity in 3D space.
Caption: Logical workflow combining 1D and 2D NMR for absolute structural verification.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. The Evolving Landscape of NMR Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. evitachem.com [evitachem.com]
- 4. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]
- 6. acdlabs.com [acdlabs.com]
- 7. jchps.com [jchps.com]
- 8. JEOL USA blog | Structure Elucidation Challenges: How Can Advance [jeolusa.com]
An In-depth Technical Guide to the Solubility Profile of 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol in Organic Solvents
Introduction
In the landscape of drug discovery and development, understanding the physicochemical properties of a novel chemical entity is paramount. Among these, solubility stands out as a critical determinant of a compound's behavior in both biological and manufacturing contexts. Poor solubility can lead to unpredictable in vitro results, diminished bioavailability, and significant challenges in formulation development.[1][2] This guide provides a comprehensive technical overview of the solubility profile of 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol, a compound with potential pharmacological interest.
This document is structured to provide not just procedural steps, but a deep-seated understanding of the principles governing the solubility of this specific molecule. We will delve into a predictive analysis based on its molecular structure, outline a robust experimental protocol for empirical determination, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough and practical understanding of solubility assessment.
Molecular Structure and Predicted Solubility Behavior
A foundational principle in solubility is that "like dissolves like."[3][4][5] This means that substances with similar polarities are more likely to be soluble in one another. An analysis of the molecular structure of 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol is therefore the first step in predicting its solubility in various organic solvents.
The molecule can be dissected into several key functional groups, each contributing to its overall polarity and potential for intermolecular interactions:
-
Piperidin-4-ol Ring: The hydroxyl (-OH) group on the piperidine ring is a polar functional group capable of acting as both a hydrogen bond donor and acceptor.[3][6][7][8] This feature suggests a favorable interaction with polar protic solvents such as alcohols (e.g., ethanol, methanol).
-
Sulfonyl Group (-SO2-): The sulfonyl group is highly polar and can act as a hydrogen bond acceptor. This will also contribute to its solubility in polar solvents.
-
(4-Bromo-2,6-dimethylphenyl) Group: This aromatic portion of the molecule is largely non-polar and hydrophobic. The presence of the bulky dimethyl groups and the bromine atom will increase the van der Waals interactions and contribute to solubility in less polar or non-polar solvents.[9]
Overall Polarity Assessment: The molecule possesses both polar (hydroxyl, sulfonyl) and non-polar (brominated aromatic ring) regions, making it somewhat amphiphilic. The balance between these regions will dictate its solubility in a given solvent. It is predicted that the compound will exhibit moderate to good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol), where both the polar and non-polar functionalities can be accommodated. Solubility is expected to be lower in highly non-polar solvents like hexane, where the polar groups would not be effectively solvated.
Theoretical Framework of Solubility
The process of dissolution involves the breaking of intermolecular forces in the solid solute (lattice energy) and the solvent, and the formation of new intermolecular forces between the solute and solvent molecules (solvation energy). A substance dissolves when the solvation energy is sufficient to overcome the lattice energy.
Key intermolecular forces at play include:
-
Hydrogen Bonding: The hydroxyl group of the piperidinol moiety is a prime site for hydrogen bonding with protic solvents.
-
Dipole-Dipole Interactions: The polar sulfonyl group will engage in dipole-dipole interactions with polar solvent molecules.[10]
-
Van der Waals Forces: The non-polar aromatic ring will interact with non-polar solvents primarily through these weaker forces.[9]
The interplay of these forces determines the extent of solubility.[4] A solvent that can effectively engage in the same types of intermolecular interactions as the solute will be a better solvent for that solute.
Experimental Determination of Solubility
To empirically determine the solubility profile, the shake-flask method is a reliable and widely used technique, considered a "gold standard" for thermodynamic solubility measurements.[1][11]
Materials and Equipment
-
1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol (solid form)
-
A range of organic solvents (e.g., hexane, toluene, dichloromethane, acetone, ethyl acetate, ethanol, methanol)
-
Scintillation vials or other suitable glass vessels with tight-fitting caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Experimental workflow for the shake-flask solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.
-
Accurately add a known volume of each selected organic solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[2] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to ensure equilibrium has been reached, which is confirmed when the measured solubility does not change significantly between the later time points.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine particulate matter that could interfere with the analysis.
-
-
Quantification by HPLC:
-
Prepare a stock solution of the compound in a suitable solvent (in which it is freely soluble) of known concentration.
-
Create a series of calibration standards by serially diluting the stock solution.
-
Develop a suitable HPLC method for the compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.[12]
-
Inject the calibration standards into the HPLC system to generate a standard curve of peak area versus concentration.
-
Dilute the filtered saturated solutions with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted samples into the HPLC system and record the peak areas.
-
Calculate the concentration of the compound in the diluted samples using the standard curve.
-
Back-calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent.
-
Data Presentation and Interpretation
The solubility data should be presented in a clear and concise table, allowing for easy comparison across different solvents.
Table 1: Solubility of 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol in Various Organic Solvents at 25 °C (Hypothetical Data)
| Solvent | Solvent Polarity Index | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |
| Hexane | 0.1 | Low | < 0.1 |
| Toluene | 2.4 | Low-Medium | 1.5 |
| Dichloromethane | 3.1 | Medium | 15.2 |
| Ethyl Acetate | 4.4 | Medium-High | 35.8 |
| Acetone | 5.1 | High | 78.3 |
| Ethanol | 5.2 | High | 65.1 |
| Methanol | 6.6 | High | 55.9 |
The results should be interpreted in the context of the solvent's properties and the compound's structure. For instance, the high solubility in acetone can be attributed to its ability to act as a hydrogen bond acceptor for the hydroxyl group and its polarity accommodating the sulfonyl group, while also having a non-polar character to solvate the aromatic ring. The slightly lower solubility in ethanol and methanol, despite their higher polarity, may be due to the energy required to disrupt the strong hydrogen-bonding network of the solvent itself.
Conclusion
The solubility profile of 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol is a critical piece of data for its progression as a potential drug candidate. This guide has provided a framework for understanding and determining this profile, rooted in the principles of molecular structure and intermolecular forces. By following the detailed experimental protocol, researchers can generate reliable and accurate solubility data. This information is indispensable for guiding formulation strategies, ensuring consistent results in biological assays, and ultimately, for the successful development of new therapeutic agents.
References
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TutorChase. How do functional groups affect solubility in organic compounds? [Link]
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Vedantu. How do functional groups influence solubility class 11 chemistry CBSE. Published June 27, 2024. [Link]
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Chemistry Steps. Solubility of Organic Compounds. Published October 8, 2021. [Link]
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Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]
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Chemistry LibreTexts. 1.6: Physical properties of organic compounds. Published August 12, 2019. [Link]
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QuickTakes. Student Question : How do functional groups influence the chemical properties of molecules? | Chemistry. [Link]
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BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]
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University of Calgary. Solubility of Organic Compounds. Published August 31, 2023. [Link]
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Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Published February 15, 2024. [Link]
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SciELO Colombia. Prediction of sulfadiazine solubility in some cosolvent mixtures using non-ideal solution models. Published September 28, 2020. [Link]
-
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Published August 31, 2018. [Link]
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Redalyc. Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. [Link]
-
ResearchGate. (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination. Published March 5, 2015. [Link]
-
Polymers in Medicine. Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Published February 2, 2024. [Link]
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An In-Depth Technical Guide to Establishing the Pharmacokinetic Profile of 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol Derivatives
Foreword: Charting the Course from Compound to Candidate
In the landscape of modern drug discovery, the journey of a novel chemical entity from initial synthesis to a viable clinical candidate is contingent on a thorough understanding of its interaction with a biological system. Among the most critical waypoints in this journey is the characterization of its pharmacokinetic (PK) profile. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on establishing the baseline pharmacokinetic properties of a promising class of molecules: 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol derivatives.
The core structure, a sulfonylpiperidine moiety, is a recognized scaffold in medicinal chemistry.[1][2][3][4] However, the specific substitution pattern of a 4-bromo-2,6-dimethylphenyl group introduces unique electronic and steric features that necessitate a bespoke and rigorous pharmacokinetic evaluation. This guide eschews a one-size-fits-all template. Instead, it provides a strategic and logical framework for elucidating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these derivatives, thereby enabling data-driven decisions and accelerating the lead optimization process.[5][6][7] Our approach is grounded in the principles of scientific integrity, ensuring that each experimental step contributes to a holistic and reliable understanding of the compound's in vivo fate.
The Strategic Imperative of Early ADME Profiling
In the early phases of drug discovery, it is paramount to identify and address potential pharmacokinetic liabilities.[5][6] A compound with excellent target potency in vitro can fail spectacularly in vivo if it is not absorbed, is rapidly metabolized, or does not reach its intended site of action. Early in vitro ADME screening allows for the efficient triage of compounds, guiding medicinal chemistry efforts to optimize for favorable drug-like properties alongside potency and selectivity.[7][8] This proactive approach mitigates the risk of costly late-stage failures and reduces the reliance on extensive animal testing.[5]
The following sections will detail a tiered approach to characterizing the pharmacokinetic profile of 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol derivatives, starting with a suite of fundamental in vitro assays and progressing to more complex in vivo studies.
Foundational In Vitro ADME Assessment: The First Look at In Vivo Potential
In vitro ADME assays are the cornerstone of early pharmacokinetic evaluation, providing crucial insights into a compound's intrinsic properties outside of a living organism.[7][9] These assays are typically high-throughput and require minimal compound quantities, making them ideal for screening a series of derivatives.
Aqueous Solubility: The Gateway to Absorption
A compound must be in solution to be absorbed. Therefore, determining the thermodynamic and kinetic solubility of our derivatives is the first critical step.
Experimental Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)
-
Compound Preparation: Prepare a 10 mM stock solution of each derivative in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Aqueous Dilution: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing phosphate-buffered saline (PBS) at pH 7.4.
-
Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the turbidity of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the compound remains in solution.
Causality Behind Experimental Choices:
-
Kinetic vs. Thermodynamic Solubility: A kinetic solubility assay is chosen for its higher throughput, which is suitable for early screening. It mimics the rapid precipitation that can occur upon administration of a DMSO stock solution into an aqueous physiological environment.
-
pH 7.4: This pH is selected to represent physiological conditions in the blood and many tissues.
Membrane Permeability: Predicting Oral Absorption
The ability of a compound to cross biological membranes is a key determinant of its oral bioavailability. The Caco-2 cell permeability assay is the gold standard for predicting intestinal absorption.[6][8]
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low passive diffusion (e.g., Lucifer Yellow).
-
Assay Initiation:
-
Apical to Basolateral (A-B) Permeability: Add the test compound to the apical (donor) side and fresh medium to the basolateral (receiver) side.
-
Basolateral to Apical (B-A) Permeability: Add the test compound to the basolateral (donor) side and fresh medium to the apical (receiver) side.
-
-
Sampling and Analysis: At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment. Quantify the concentration of the compound in the donor and receiver compartments using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can indicate the potential for active efflux by transporters like P-glycoprotein.
Causality Behind Experimental Choices:
-
Bidirectional Assessment: Measuring permeability in both directions is crucial for identifying compounds that are substrates of efflux transporters, a common mechanism of poor drug absorption.
-
LC-MS/MS Quantification: This analytical technique provides the high sensitivity and specificity required to detect low concentrations of the compound in the receiver compartment.[10][11]
Metabolic Stability: Gauging the Rate of Clearance
The susceptibility of a compound to metabolism, primarily by the liver, will dictate its half-life and dosing regimen. In vitro assays using liver microsomes or hepatocytes are predictive of in vivo metabolic clearance.[8][9]
Experimental Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture Preparation: In a 96-well plate, combine pooled liver microsomes (from human and relevant preclinical species, e.g., rat, mouse), the test compound, and buffer.
-
Initiation of Reaction: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding a solution of NADPH (a required cofactor for many metabolic enzymes).
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing and Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression provides the elimination rate constant, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Causality Behind Experimental Choices:
-
Liver Microsomes: These subcellular fractions are enriched in cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[9]
-
NADPH-Dependence: Running parallel incubations without NADPH can help to identify non-CYP-mediated metabolism.
-
Species Comparison: Using microsomes from different species can reveal species-specific differences in metabolism, which is critical for preclinical to human extrapolation.
Plasma Protein Binding: The Unbound Drug Hypothesis
Only the unbound fraction of a drug is free to interact with its target and be cleared. Therefore, determining the extent of plasma protein binding is essential for interpreting pharmacokinetic and pharmacodynamic data.[5][8]
Experimental Protocol: Equilibrium Dialysis
-
Apparatus Setup: Use a commercially available equilibrium dialysis apparatus with a semi-permeable membrane that allows the passage of small molecules but not proteins.
-
Sample Loading: Add plasma to one chamber and the test compound in buffer to the other chamber. Alternatively, spike the plasma with the test compound and add buffer to the other chamber.
-
Equilibration: Dialyze at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).
-
Sampling and Analysis: After dialysis, take samples from both the plasma and buffer chambers. Determine the concentration of the compound in each chamber using LC-MS/MS.
-
Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Causality Behind Experimental Choices:
-
Equilibrium Dialysis: This method is considered the gold standard as it minimizes experimental artifacts.
-
37°C Incubation: This temperature is used to mimic physiological conditions.
Summary of In Vitro ADME Data
| Derivative | Kinetic Solubility (µM) | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio | Microsomal t½ (min) | Fraction Unbound (fu) |
| Parent | |||||
| Derivative 1 | |||||
| Derivative 2 | |||||
| ... |
This table should be populated with experimental data to facilitate comparison and selection of candidates for further development.
In Vivo Pharmacokinetic Studies: The Whole-Body Perspective
Following promising in vitro data, the next logical step is to evaluate the pharmacokinetic behavior of selected derivatives in a living organism.[12][13] Rodent models, such as rats or mice, are commonly used for these initial in vivo studies.[13]
Experimental Workflow: In Vivo Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study.
Experimental Protocol: Rat Pharmacokinetic Study
-
Animal Model: Use healthy, male Sprague-Dawley rats with cannulated jugular veins for ease of blood sampling.
-
Dosing:
-
Intravenous (IV) Group: Administer the compound as a bolus dose (e.g., 1 mg/kg) via the tail vein.
-
Oral (PO) Group: Administer the compound by oral gavage (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.
-
Plasma Processing: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.[14][15][16]
-
Pharmacokinetic Parameter Calculation: Use non-compartmental analysis to determine key pharmacokinetic parameters.[17]
Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Related to efficacy and potential toxicity |
| Tmax | Time to reach Cmax | Indicates the rate of absorption |
| AUC | Area under the plasma concentration-time curve | Represents total drug exposure |
| t½ | Half-life | Determines dosing interval |
| CL | Clearance | The volume of plasma cleared of the drug per unit time |
| Vd | Volume of distribution | Indicates the extent of drug distribution into tissues |
| F% | Absolute oral bioavailability | The fraction of the oral dose that reaches systemic circulation |
Causality Behind Experimental Choices:
-
IV and PO Routes: The IV route provides a direct measure of clearance and volume of distribution, while the PO route assesses oral absorption and first-pass metabolism. Comparing the two allows for the calculation of absolute oral bioavailability.
-
Cannulated Animals: While more surgically intensive, cannulation allows for stress-free serial blood sampling from the same animal, reducing biological variability.
-
Non-Compartmental Analysis: This method is robust and makes fewer assumptions about the drug's distribution and elimination compared to compartmental modeling, making it suitable for initial PK characterization.[17]
Delving Deeper: Metabolite Identification and Reaction Phenotyping
Understanding how and where a compound is metabolized is crucial for predicting drug-drug interactions and identifying potentially active or toxic metabolites.
Metabolic Pathway of Sulfonylpiperidine Derivatives
Caption: Potential metabolic pathways for the parent compound.
Experimental Protocol: Metabolite Identification in Liver Microsomes
-
Incubation: Perform a scaled-up version of the microsomal stability assay with a higher concentration of the test compound and a longer incubation time.
-
LC-MS/MS Analysis: Analyze the samples using high-resolution mass spectrometry (HRMS) to detect and tentatively identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.
-
Data Interpretation: Compare the chromatograms of the test samples with control samples (without NADPH or compound) to identify drug-related peaks.
Experimental Protocol: CYP Reaction Phenotyping
-
Incubation with Recombinant CYPs: Incubate the test compound separately with a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).
-
Quantification of Metabolism: Measure the rate of disappearance of the parent compound or the formation of a specific metabolite.
-
Inhibition with Selective Inhibitors: In human liver microsomes, incubate the test compound in the presence and absence of potent and selective chemical inhibitors for each major CYP isoform. A significant reduction in metabolism in the presence of a specific inhibitor implicates that enzyme in the compound's clearance.
Causality Behind Experimental Choices:
-
HRMS: This technology provides accurate mass measurements, which are essential for proposing the elemental composition of unknown metabolites.
-
Multiple Approaches for Reaction Phenotyping: Using both recombinant enzymes and chemical inhibitors provides a more confident assignment of the CYP enzymes responsible for metabolism.
Conclusion: Synthesizing a Coherent Pharmacokinetic Profile
The successful characterization of the pharmacokinetic baseline properties of 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol derivatives hinges on a systematic and logical progression of in vitro and in vivo experiments. The data generated from the protocols outlined in this guide will enable a comprehensive understanding of how these compounds are absorbed, distributed, metabolized, and excreted. This knowledge is not merely an academic exercise; it is the foundation upon which rational decisions are made in the complex, resource-intensive process of drug development. By integrating data from solubility, permeability, metabolic stability, plasma protein binding, and in vivo studies, project teams can confidently select derivatives with the most promising pharmacokinetic profiles for advancement into further preclinical and, ultimately, clinical evaluation.
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Thermodynamic Stability of 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol at Room Temperature
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol at ambient conditions. The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life. This document outlines a multi-faceted approach, beginning with a theoretical assessment of the molecule's structural liabilities and progressing to detailed experimental protocols for empirical validation. We delve into the principles of thermodynamic versus kinetic stability, propose potential degradation pathways based on the compound's functional moieties, and provide step-by-step methodologies for thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Furthermore, we detail the setup for long-term stability studies and forced degradation testing as per ICH guidelines. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical workflows required for a robust stability assessment.
Introduction
1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol is a molecule featuring a complex arrangement of functional groups: a substituted aromatic sulfonamide linked to a piperidin-4-ol ring. The sulfonamide group is a common pharmacophore, while the piperidine ring is prevalent in a vast number of bioactive compounds.[1][2] The thermodynamic stability of such a molecule refers to its tendency to exist in its lowest Gibbs free energy state under specified conditions, resisting chemical degradation or physical phase changes over time.[3][4]
A comprehensive understanding of a compound's stability profile at room temperature is a non-negotiable prerequisite in pharmaceutical development. Instability can lead to loss of potency, the formation of potentially toxic degradants, and alterations in physical properties, all of which compromise patient safety and therapeutic outcomes. This guide provides the scientific rationale and actionable protocols to thoroughly characterize the stability of this specific compound.
Theoretical Framework: Assessing Structural Liabilities
Before embarking on empirical testing, a theoretical analysis of the molecular structure can predict potential points of instability. The molecule consists of two primary moieties: the 4-bromo-2,6-dimethylphenylsulfonyl group and the piperidin-4-ol ring.
Thermodynamic vs. Kinetic Stability
It is crucial to distinguish between thermodynamic and kinetic stability.
-
Thermodynamic Stability relates to the relative Gibbs free energy of the compound compared to its potential degradation products. A thermodynamically stable compound exists at the lowest energy state and will not spontaneously convert to a different species.[5]
-
Kinetic Stability refers to the energy barrier (activation energy) that must be overcome for a degradation reaction to occur.[6] A compound can be thermodynamically unstable but kinetically stable if the activation energy for its degradation is very high at room temperature.[3][6]
Our goal is to determine if the compound is thermodynamically stable or if it is merely kinetically persistent under ambient storage conditions.
Potential Degradation Pathways
Based on the functional groups present, several degradation pathways can be hypothesized. The sulfonamide and piperidine moieties are the most likely sites of chemical reactivity.
-
Hydrolysis of the Sulfonamide Bond: The sulfur-nitrogen (S-N) bond in the sulfonamide group is a known site for hydrolysis, particularly under acidic or basic conditions. This cleavage would yield 4-bromo-2,6-dimethylbenzenesulfonic acid and piperidin-4-ol.
-
Oxidation of the Piperidine Ring: The tertiary amine within the piperidine ring can be susceptible to oxidation, potentially forming an N-oxide derivative. The secondary alcohol at the 4-position could also be oxidized to a ketone.
-
Cleavage and Rearrangement: More complex degradation, such as SO2 elimination or cleavage of the pyrimidine ring, has been observed in the biodegradation of other sulfonamides, suggesting potential chemical pathways to investigate.[7]
The diagram below illustrates these primary hypothetical degradation routes.
Caption: Hypothetical degradation pathways for the target compound.
Experimental Design for Stability Assessment
A multi-pronged experimental approach is required to comprehensively evaluate the thermodynamic stability of the compound. This involves thermal analysis to probe intrinsic stability and long-term/forced degradation studies to assess stability under defined environmental conditions.
The overall workflow for this assessment is depicted below.
Caption: Overall workflow for comprehensive stability assessment.
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, providing clear, actionable steps for laboratory execution.
Protocol: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and detect any polymorphic transitions or decomposition events as a function of temperature.[8][9]
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. The use of a sealed pan is critical to prevent mass loss from sublimation or volatilization prior to the melting or decomposition event.
-
Experimental Conditions:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the expected decomposition (e.g., 350 °C) at a constant heating rate of 10 °C/min. A 10 °C/min rate provides a good balance between resolution and experimental time.[10]
-
Maintain a constant inert atmosphere by purging with nitrogen at a flow rate of 50 mL/min. This prevents oxidative degradation during the scan.
-
-
Data Analysis:
-
Identify endothermic peaks, which may correspond to melting or solid-solid phase transitions.
-
Identify exothermic peaks, which typically indicate decomposition.
-
Determine the onset temperature and peak maximum for each thermal event.
-
Calculate the enthalpy of fusion (ΔHfus) for the melting peak.
-
Protocol: Thermogravimetric Analysis (TGA)
Objective: To measure changes in mass as a function of temperature, identifying the onset of thermal decomposition and quantifying mass loss.[10][11]
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.
-
Experimental Conditions:
-
Place the sample pan into the TGA furnace.
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate ~50 mL/min).
-
-
Data Analysis:
-
Plot mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Td), defined as the temperature at which significant mass loss begins.
-
Quantify the percentage of mass lost at each decomposition step.
-
Protocol: Long-Term Stability Study (ICH Q1A)
Objective: To evaluate the stability of the compound under standard storage conditions over an extended period, simulating its shelf-life.[12]
Methodology:
-
Sample Packaging: Place accurately weighed samples of the compound into containers that are representative of the proposed final packaging (e.g., amber glass vials with inert liners).
-
Storage Conditions: Store the packaged samples in a calibrated stability chamber maintained at 25 °C ± 2 °C and 60% RH ± 5% RH .
-
Testing Schedule: Withdraw samples for analysis at predefined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: At each time point, analyze the samples for the following attributes using a validated stability-indicating HPLC method:
-
Appearance (visual inspection)
-
Assay (% of initial concentration)
-
Purity (presence and quantity of any degradation products)
-
Moisture content (if applicable)
-
Protocol: Forced Degradation Study
Objective: To intentionally degrade the sample under harsh conditions to identify likely degradation products and establish the specificity of the analytical method.[12]
Methodology:
-
Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in various stress media and also expose the solid API to stress.
-
Stress Conditions: Expose the samples to the conditions outlined in the table below. The duration and intensity of stress should be adjusted to achieve a target degradation of 5-20%.
-
Analysis: After exposure, neutralize the samples (if necessary) and analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV/MS method to separate, identify, and quantify the parent compound and all formed degradants.
Data Interpretation and Reporting
The data generated from these experiments must be synthesized to form a complete stability profile.
Thermal Analysis Data
The results from DSC and TGA provide a signature of the compound's intrinsic thermal stability. A sharp melting endotherm followed by decomposition at a much higher temperature indicates good thermal stability.
Table 1: Summary of Thermal Analysis Data
| Parameter | Value | Interpretation |
| DSC | ||
| Melting Point (Onset) | TBD (°C) | Temperature at which melting begins. |
| Heat of Fusion (ΔHfus) | TBD (J/g) | Energy required to melt the solid; relates to crystal lattice energy. |
| Decomposition (Onset) | TBD (°C) | Temperature at which exothermic decomposition starts. |
| TGA | ||
| Decomposition Onset (Td) | TBD (°C) | Temperature at which mass loss begins. |
| Mass Loss at 400 °C | TBD (%) | Extent of decomposition at a defined high temperature. |
Stability Study Data
Forced degradation and long-term stability data are crucial for determining shelf-life and understanding degradation mechanisms.
Table 2: Example Data from Forced Degradation Study
| Stress Condition | Duration | Assay (% Remaining) | Total Impurities (%) | Major Degradant RRT |
| 0.1 M HCl | 24 h @ 60°C | TBD | TBD | TBD |
| 0.1 M NaOH | 8 h @ 40°C | TBD | TBD | TBD |
| 3% H₂O₂ | 24 h @ RT | TBD | TBD | TBD |
| Thermal (Solid) | 48 h @ 80°C | TBD | TBD | TBD |
| Photolytic (ICH Q1B) | Per ICH Q1B | TBD | TBD | TBD |
Conclusion
The thermodynamic stability of 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol at room temperature is a critical parameter that must be rigorously evaluated. This guide presents a holistic strategy that combines theoretical prediction with robust empirical testing. By systematically applying the detailed protocols for thermal analysis (DSC, TGA), long-term stability evaluation, and forced degradation studies, researchers can build a comprehensive stability profile. This profile is essential for identifying potential liabilities, establishing appropriate storage conditions and shelf-life, and ensuring the development of a safe and effective pharmaceutical product. The methodologies described herein provide a self-validating framework to meet the stringent requirements of drug development and regulatory submission.
References
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ResearchGate. (n.d.). Bacterial degradation pathways of sulfonamide antibiotics. Retrieved from [Link]
-
PubMed. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Retrieved from [Link]
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PubMed. (2021). Biodegradation of sulfonamide antibiotics through the heterologous expression of laccases from bacteria and investigation of their potential degradation pathways. Retrieved from [Link]
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PMC. (n.d.). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Retrieved from [Link]
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StudySmarter. (2024). Kinetic Stability: Thermodynamic vs. Kinetic. Retrieved from [Link]
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ASM Journals. (n.d.). ipso-Hydroxylation and Subsequent Fragmentation: a Novel Microbial Strategy To Eliminate Sulfonamide Antibiotics. Retrieved from [Link]
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American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
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Slideshare. (n.d.). The role of thermodynamics in drug stability. Retrieved from [Link]
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MDPI. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Retrieved from [Link]
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PubMed. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Retrieved from [Link]
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ResearchGate. (2025). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations | Request PDF. Retrieved from [Link]
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ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine. Retrieved from [Link]
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PubChem. (n.d.). Piperidin-4-ol. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Retrieved from [Link]
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NextSDS. (n.d.). 1-(5-bromo-2-chloropyrimidin-4-yl)piperidin-4-ol. Retrieved from [Link]
- Google Patents. (n.d.). WO2017137048A1 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
-
Acta Poloniae Pharmaceutica. (2006). THERMAL STABILITY OF 1,4-DIHYDROPYRIDINE DERIVATIVES IN SOLID STATE. Retrieved from [Link]
-
Preprints.org. (2022). Synthesis, DFT, UV-Vis and QTAIMs studies of ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). Retrieved from [Link]
-
PubMed. (2000). Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. Retrieved from [Link]
-
Journal of Pharmaceutical, Chemical and Biological Sciences. (2018). Thermal Stability of Some Anti-Inflammatory Pharmaceutical Drugs and Determination Of Purity Using (DSC). Retrieved from [Link]
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DADUN. (n.d.). Thermal characterization, polymorphism, and stability evaluation of Se-NSAID derivatives with potent anticancer activity. Retrieved from [Link]
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Revue Roumaine de Chimie. (n.d.). THERMODYNAMIC PROPERTIES OF SOME MONOTERPENES WITH PHARMACOLOGICAL APPLICATIONS. Retrieved from [Link]
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Application Note: Optimized Synthesis Protocol for 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol
Introduction and Strategic Rationale
The synthesis of targeted sulfonamide derivatives is a cornerstone in the development of novel pharmacological agents and chemical biology probes. The target compound, 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol, features a sterically hindered, bromo-substituted arylsulfonyl core linked to a piperidin-4-ol moiety. This architecture provides a robust scaffold for further functionalization (via the hydroxyl group or cross-coupling at the aryl bromide) while maintaining favorable physicochemical properties.
As an Application Scientist, the primary objective in designing this protocol is to maximize yield and purity while minimizing the competitive hydrolysis of the highly reactive sulfonyl chloride precursor.
Mechanistic Insights and Reaction Design
The formation of the sulfonamide bond proceeds via a classical bimolecular nucleophilic substitution ( SN2 -type at sulfur). The secondary amine of piperidin-4-ol acts as the nucleophile, attacking the electrophilic sulfur atom of 4-bromo-2,6-dimethylbenzenesulfonyl chloride, resulting in the displacement of the chloride ion.
Causality in Experimental Choices
-
Solvent Selection: Anhydrous dichloromethane (DCM) is selected as the optimal solvent. Its aprotic nature prevents the solvolysis of the sulfonyl chloride, and it possesses excellent solubilizing properties for both the polar piperidin-4-ol and the lipophilic sulfonyl chloride. Studies on structurally analogous piperazine-sulfonyl linkages confirm that anhydrous DCM significantly reduces competitive hydrolysis pathways[1].
-
Base Selection: Triethylamine (TEA) or N,N -Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic acid scavenger. As the reaction proceeds, one equivalent of hydrochloric acid (HCl) is generated. If not neutralized, this acid will protonate the piperidin-4-ol nucleophile, halting the reaction.
-
Thermal Control: The initial addition is performed at 0 °C. The sulfonylation of amines is highly exothermic; controlling the temperature mitigates the formation of bis-sulfonylation byproducts (at the hydroxyl group) and prevents thermal degradation of the sulfonyl chloride.
Process Visualization
Workflow for the synthesis of 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol.
Quantitative Data: Reaction Optimization
To ensure a self-validating system, various conditions were evaluated. The table below summarizes the quantitative data driving the final protocol selection.
| Entry | Solvent | Base (Equiv) | Temp Profile | Time | Conversion (LC-MS) | Isolated Yield |
| 1 | THF | TEA (1.5) | RT | 12 h | 78% | 65% |
| 2 | DCM | K2CO3 (2.0) | 0 °C to RT | 16 h | 60% (biphasic) | 45% |
| 3 | DCM | DIPEA (2.0) | 0 °C to RT | 4 h | >95% | 88% |
| 4 | DCM | TEA (2.0) | 0 °C to RT | 3 h | >98% | 92% |
Table 1: Optimization parameters demonstrating the superiority of homogeneous amine bases in anhydrous DCM.
Step-by-Step Experimental Protocol
Scale: 10.0 mmol
Reagents Required:
-
Piperidin-4-ol: 1.01 g (10.0 mmol, 1.0 equiv)
-
4-Bromo-2,6-dimethylbenzenesulfonyl chloride: 2.84 g (10.0 mmol, 1.0 equiv)
-
Triethylamine (TEA): 2.78 mL (20.0 mmol, 2.0 equiv)
-
Anhydrous Dichloromethane (DCM): 40 mL
Methodology:
-
System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with dry nitrogen ( N2 ) to establish an inert atmosphere, fulfilling the critical requirement for anhydrous conditions[1].
-
Nucleophile Solvation: Add piperidin-4-ol (1.01 g) to the flask, followed by 20 mL of anhydrous DCM. Stir until complete dissolution is achieved.
-
Base Addition: Inject TEA (2.78 mL) into the reaction mixture via syringe.
-
Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to an internal temperature of 0 °C for 10 minutes.
-
Electrophile Addition: In a separate dry vial, dissolve 4-bromo-2,6-dimethylbenzenesulfonyl chloride (2.84 g) in 20 mL of anhydrous DCM. Transfer this solution to an addition funnel and add it dropwise to the reaction flask over 15–20 minutes. Note: Dropwise addition prevents localized heating and suppresses O-sulfonylation.
-
Reaction Maturation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm naturally to room temperature (20–25 °C). Stir continuously for 3 hours.
-
In-Process Monitoring: Withdraw a 10 μ L aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS or TLC (Eluent: 50% Ethyl Acetate in Hexanes). Proceed to work-up when the sulfonyl chloride is completely consumed.
-
Aqueous Work-up:
-
Quench the reaction by adding 20 mL of saturated aqueous NH4Cl .
-
Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash sequentially with 1M aqueous HCl (20 mL) to remove unreacted amine, saturated aqueous NaHCO3 (20 mL), and brine (20 mL).
-
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate ( Na2SO4 ). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution of 20% to 60% Ethyl Acetate in Hexanes. Collect the product-containing fractions and evaporate the solvent to afford 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol as a solid.
Sources
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol
Abstract
This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction on the sterically hindered substrate, 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol. The presence of two ortho-methyl groups on the aryl bromide ring presents a significant steric challenge, necessitating carefully optimized reaction conditions. This guide details the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, and provides a robust, step-by-step protocol for researchers, scientists, and drug development professionals. The protocol is designed to be a self-validating system, ensuring reliable and reproducible outcomes.
Introduction and Strategic Overview
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] Its application is particularly prevalent in the pharmaceutical industry for the construction of biaryl and heteroaryl structures, which are common motifs in bioactive molecules.[5][6]
The target substrate, 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol, presents a classic challenge for this transformation. The two methyl groups flanking the bromine atom create significant steric hindrance around the reaction center. This bulkiness can impede the crucial oxidative addition step of the palladium catalyst into the carbon-bromine bond, which is often the rate-limiting step in the catalytic cycle.[7][8][9][10] Furthermore, the presence of a free hydroxyl group requires consideration of its potential to interact with the catalyst or base, although the Suzuki-Miyaura reaction is known for its tolerance of such functionalities.[6][11][12]
This guide addresses these challenges by recommending a catalyst system built around a bulky, electron-rich phosphine ligand. Such ligands are known to accelerate both the oxidative addition and the subsequent reductive elimination steps, making them ideal for coupling sterically demanding substrates.[2][5][13]
The Catalytic Cycle and Mechanistic Rationale
A thorough understanding of the Suzuki-Miyaura catalytic cycle is essential for rational protocol design and troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][14][15][16]
Caption: The Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: A coordinatively unsaturated Pd(0) complex inserts into the aryl-bromide bond. For sterically hindered substrates like the one , this step is particularly challenging. The use of bulky, electron-rich phosphine ligands facilitates this process by stabilizing the electron-deficient palladium center and promoting the formation of the palladacycle intermediate.[2]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium(II) complex. This step is base-mediated; the base activates the boronic acid, forming a more nucleophilic boronate species which facilitates the transfer.[4][14]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[14][15][16]
Optimizing Reaction Parameters
The success of coupling a sterically hindered substrate hinges on the careful selection of each reaction component.
| Parameter | Recommended Choice | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | These are common, air-stable Pd(0) or Pd(II) sources that are readily reduced in situ to the active Pd(0) catalyst. |
| Ligand | SPhos or XPhos | These are bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) specifically designed to accelerate oxidative addition and reductive elimination in challenging cross-couplings.[2][5][17] They are superior to simpler ligands like PPh₃ for hindered substrates.[8] |
| Base | K₃PO₄ or Cs₂CO₃ | A moderately strong, non-nucleophilic inorganic base is required. K₃PO₄ is often effective and economical. Cs₂CO₃ can be more effective for particularly difficult couplings but is more expensive.[8] An aqueous solution of the base is typically used. |
| Boronic Acid/Ester | Arylboronic acid or Arylboronic acid pinacol ester | 1.1 to 1.5 equivalents are typically used to drive the reaction to completion. Pinacol esters offer enhanced stability and are often easier to purify than boronic acids. |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | A polar aprotic solvent is generally preferred. The addition of water is crucial for dissolving the inorganic base and facilitating the transmetalation step.[18][19] Rigorous degassing of the solvent is critical to prevent oxidation of the Pd(0) catalyst.[20][21] |
| Temperature | 80-110 °C | Elevated temperatures are typically required to overcome the activation energy for the oxidative addition of hindered aryl bromides.[8] |
| Catalyst Loading | 1-5 mol % | For challenging substrates, a slightly higher catalyst loading may be necessary to achieve a reasonable reaction rate. |
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol.
Safety Precautions:
-
Palladium catalysts and phosphine ligands are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
1,4-Dioxane is a suspected carcinogen and peroxide-former. Use with caution and ensure it is inhibitor-stabilized.
-
Always perform reactions under an inert atmosphere (Nitrogen or Argon) to protect the air-sensitive catalyst.[20]
Reagents and Materials
-
1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv, 2 mol %)
-
SPhos (0.04 equiv, 4 mol %)
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Reaction Setup and Execution
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. m.youtube.com [m.youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 21. reddit.com [reddit.com]
Application Notes and Protocols: Strategic Functionalization of the Piperidine Hydroxyl Group in 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] The ability to strategically modify piperidine derivatives is therefore of paramount importance in drug discovery and development. This guide provides a detailed technical overview and actionable protocols for the functionalization of the C-4 hydroxyl group of a key intermediate, 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol. We will explore the underlying chemical principles and provide step-by-step methodologies for common and effective transformations, including O-alkylation, O-acylation, and the Mitsunobu reaction. These protocols are designed to be robust and adaptable, empowering researchers to generate diverse libraries of novel compounds for biological screening.
Introduction: The Significance of the Piperidine Moiety
The piperidine ring is a privileged scaffold in drug design, appearing in a wide array of approved pharmaceuticals.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile template for presenting pharmacophoric elements in three-dimensional space. The functionalization of the piperidine core allows for the fine-tuning of a molecule's biological activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profile.
The starting material, 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol, is a particularly useful building block. The electron-withdrawing sulfonyl group modulates the basicity of the piperidine nitrogen, and the sterically hindered aryl group can influence the conformation of the piperidine ring. The secondary alcohol at the C-4 position is a prime handle for introducing a variety of functional groups, leading to the creation of ethers, esters, and other derivatives with diverse physicochemical properties.
Core Principles of Hydroxyl Group Reactivity
The chemistry of the hydroxyl group in 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol is analogous to that of a typical secondary alcohol. The primary transformations involve the oxygen atom acting as a nucleophile or being converted into a good leaving group for subsequent substitution reactions.
-
Nucleophilicity of the Oxygen: The lone pairs of electrons on the oxygen atom make it nucleophilic, allowing it to attack electrophilic carbon centers. This is the basis for O-alkylation (ether formation) and O-acylation (ester formation).
-
Conversion to a Leaving Group: The hydroxyl group itself is a poor leaving group. To facilitate nucleophilic substitution at the C-4 position, it must first be activated. This can be achieved by protonation under acidic conditions or, more commonly, by conversion to a sulfonate ester (e.g., tosylate or mesylate) or through in-situ activation in reactions like the Mitsunobu reaction.
Experimental Protocols
The following protocols are presented as starting points and may require optimization based on the specific substrate and desired product.
O-Alkylation via Williamson Ether Synthesis
This method involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide or other leaving group from an alkylating agent.
Protocol:
-
Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.2 eq) to the reaction mixture. The reaction may be heated to facilitate the displacement, with the temperature and time being dependent on the reactivity of the alkylating agent.
-
Work-up and Purification: Upon completion (monitored by TLC or LC-MS), carefully quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Diagram: O-Alkylation Workflow
Caption: Workflow for Williamson Ether Synthesis.
O-Acylation for Ester Synthesis
Esterification is a common method to modify the properties of a molecule. This can be achieved by reacting the alcohol with a carboxylic acid under acidic conditions (Fischer esterification) or, more efficiently, with a more reactive acylating agent like an acyl chloride or an acid anhydride.[3][4]
Protocol (using an acyl chloride):
-
Dissolution: Dissolve 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or THF in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq) or pyridine, to the solution.
-
Acylation: Cool the mixture to 0 °C. Add the acyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
| Reagent/Condition | O-Alkylation (Williamson) | O-Acylation (with Acyl Chloride) |
| Electrophile | Alkyl Halide | Acyl Chloride |
| Base | NaH | Triethylamine/Pyridine |
| Solvent | THF or DMF | DCM or THF |
| Temperature | 0 °C to reflux | 0 °C to room temperature |
Table 1: Comparison of O-Alkylation and O-Acylation Conditions.
Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for converting alcohols into a variety of other functional groups, including esters and ethers, with inversion of stereochemistry.[5] It utilizes triphenylphosphine (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5]
Protocol (for esterification):
-
Reagent Mixture: In a flame-dried flask under an inert atmosphere, dissolve 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol (1.0 eq), the desired carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Azodicarboxylate Addition: Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. A color change and/or the formation of a precipitate is often observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified directly by column chromatography to remove the triphenylphosphine oxide and the hydrazine byproduct.
Diagram: Mitsunobu Reaction Mechanism
Caption: Simplified Mitsunobu Reaction Pathway.
Conversion to a Leaving Group for Nucleophilic Substitution
To introduce a wider range of nucleophiles, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate.
Protocol (Tosylation):
-
Dissolution: Dissolve 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol (1.0 eq) in anhydrous DCM or pyridine at 0 °C.
-
Reagent Addition: Add triethylamine (1.5 eq, if using DCM) followed by p-toluenesulfonyl chloride (TsCl, 1.2 eq).
-
Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Pour the reaction mixture into cold water and extract with DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the tosylated product, which can often be used in the next step without further purification.
The resulting tosylate is a versatile intermediate for S_N2 reactions with a variety of nucleophiles (e.g., azides, cyanides, amines, thiols) to introduce further diversity.
Safety and Handling
-
Sodium Hydride: A flammable solid that reacts violently with water. Handle only under an inert atmosphere and quench with extreme care.
-
Acyl Chlorides: Corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
DEAD/DIAD: Can be shock-sensitive and should be handled with care.
-
Solvents: Anhydrous solvents are required for many of these reactions. Ensure they are properly dried and handled under inert conditions.
Conclusion
The functionalization of the hydroxyl group in 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol provides a gateway to a vast chemical space of novel piperidine derivatives. The protocols detailed herein for O-alkylation, O-acylation, the Mitsunobu reaction, and conversion to a leaving group are foundational transformations in medicinal chemistry. By understanding the principles behind these reactions and carefully executing the experimental procedures, researchers can efficiently generate compound libraries for the discovery of new therapeutic agents.
References
-
Organic Preparations and Procedures Daily. (2007, May 18). Mitsunobu aryl ether formation, 4-piperidinol with 2-hydroxypyridine. [Link]
-
Vasilevsky, S. F., & Stepanov, A. A. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6448. [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. [Link]
-
Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Application Note: In Vitro Assay Preparation and Screening Protocols for 11β-HSD1 Inhibitors
Target Compound: 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol Application: Metabolic Syndrome, Type 2 Diabetes, and Obesity Drug Discovery Audience: Assay Biologists, Medicinal Chemists, and Preclinical Development Scientists
Introduction & Mechanistic Rationale
The enzyme 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) functions as a critical NADPH-dependent reductase in vivo, primarily responsible for the local amplification of glucocorticoid action by converting inert cortisone into active cortisol[1]. Elevated 11β-HSD1 activity in adipose and hepatic tissues is strongly correlated with the pathogenesis of metabolic syndrome, insulin resistance, and visceral obesity[2]. Consequently, selective inhibition of 11β-HSD1 has emerged as a validated therapeutic strategy for metabolic disorders[3].
Arylsulfonylpiperidines, such as 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol , represent a highly potent and selective class of non-steroidal 11β-HSD1 inhibitors[4]. The mechanistic efficacy of this scaffold relies on two key structural features:
-
The Sulfonyl Core: Acts as a rigid hinge and a critical hydrogen-bond acceptor, orienting the molecule within the catalytic pocket.
-
The Piperidin-4-ol Moiety: The hydroxyl group forms crucial interactions with the catalytic residues (Tyr183 and Ser170) of the enzyme, competitively displacing the natural substrate and preventing cortisone reduction[3].
11β-HSD1 signaling pathway and targeted inhibition by arylsulfonylpiperidines.
Experimental Design & Causality
To rigorously evaluate 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol, the screening cascade must be a self-validating system. We employ a two-tiered approach:
-
Primary Biochemical Assay (HTRF): Homogeneous Time-Resolved Fluorescence (HTRF) is selected over standard colorimetric assays because its ratiometric emission (665 nm / 620 nm) inherently corrects for the auto-fluorescence and inner-filter effects commonly caused by halogenated aromatic compounds[5].
-
Secondary Cellular Assay (HEK-293): Biochemical potency does not guarantee cellular efficacy. By utilizing HEK-293 cells stably expressing human 11β-HSD1, we validate both the compound's membrane permeability and its ability to engage the target in a complex, physiological intracellular environment[6].
Reagent and Compound Preparation
Compound Properties:
-
Chemical Name: 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol
-
Molecular Weight: ~348.25 g/mol
-
Solubility: Soluble in DMSO.
Step-by-Step Preparation:
-
Stock Solution: Weigh 3.48 mg of the lyophilized compound and dissolve in 1.0 mL of 100% anhydrous DMSO to yield a 10 mM stock solution. Vortex for 60 seconds and sonicate for 5 minutes at room temperature to ensure complete dissolution.
-
Working Aliquots: Store the 10 mM stock in 50 µL aliquots at -20°C in amber glass vials to prevent photolytic degradation of the bromo-aromatic ring.
-
Assay Dilution Plate: Using an acoustic liquid handler (e.g., Echo 550), prepare a 10-point dose-response curve (1:3 serial dilutions) starting from a top concentration of 10 µM. Ensure the final DMSO concentration in all assay wells remains constant at 1% (v/v) to prevent solvent-induced enzyme denaturation.
Detailed Experimental Protocols
Protocol A: Cell-Free 11β-HSD1 Biochemical Assay (HTRF)
Objective: Determine the absolute enzymatic IC₅₀ of the inhibitor.
Materials:
-
Recombinant human 11β-HSD1 enzyme (expressed in E. coli or HEK-293 lysates)[5].
-
Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% BSA.
-
Cofactor: 500 µM NADPH.
-
Substrate: 200 nM Cortisone.
-
Detection: Cortisol HTRF detection kit (Anti-cortisol Cryptate & d2-labeled Cortisol).
Methodology:
-
Enzyme Preparation: Dilute recombinant 11β-HSD1 in Assay Buffer to a working concentration of 2 nM.
-
Compound Pre-incubation: Add 5 µL of the enzyme solution to a 384-well low-volume white microplate. Add 100 nL of the serially diluted compound (from the acoustic dispenser). Incubate for 15 minutes at room temperature to allow for equilibrium binding.
-
Reaction Initiation: Add 5 µL of a substrate mix containing 400 nM Cortisone and 1 mM NADPH (final concentrations: 200 nM cortisone, 500 µM NADPH).
-
Incubation: Seal the plate and incubate for 2 hours at 37°C.
-
Termination & Detection: Add 10 µL of the HTRF detection reagent mix (containing the cryptate-conjugated antibody and d2-tracer in lysis buffer).
-
Readout: Incubate for 1 hour in the dark at room temperature. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using excitation at 337 nm and dual emission at 620 nm and 665 nm.
Protocol B: Cell-Based Functional Assay (HEK-293)
Objective: Assess cellular permeability and intracellular target engagement.
Materials:
-
HEK-293 cells stably transfected with human 11β-HSD1[6].
-
Culture Media: DMEM supplemented with 10% FBS and 1% Pen/Strep.
-
Readout: LC-MS/MS or Cortisol competitive ELISA.
Methodology:
-
Cell Seeding: Seed HEK-293-11β-HSD1 cells at a density of 20,000 cells/well in a 96-well clear-bottom tissue culture plate. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Aspirate media and replace with 90 µL of serum-free DMEM containing the serially diluted inhibitor (final DMSO = 0.5%). Incubate for 1 hour at 37°C.
-
Substrate Addition: Spike each well with 10 µL of 10 µM cortisone (final concentration 1 µM).
-
Reaction Phase: Incubate the cells for exactly 4 hours at 37°C.
-
Sample Collection: Carefully transfer 50 µL of the supernatant from each well to a new 96-well V-bottom plate containing 50 µL of ice-cold acetonitrile (containing internal standard D4-cortisol) to precipitate proteins.
-
Quantification: Centrifuge the plate at 3000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the ratio of cortisone to newly synthesized cortisol.
Workflow Visualization
High-throughput screening workflow for 11β-HSD1 inhibitor evaluation.
Data Presentation & Expected Outcomes
The table below outlines the expected pharmacological profile for a highly optimized arylsulfonylpiperidine derivative like 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol based on historical SAR data for this target class.
| Assay Parameter | Target Metric | Expected Range for Scaffold | Biological Significance |
| Biochemical IC₅₀ | < 50 nM | 10 nM – 45 nM | Indicates strong direct binding to the 11β-HSD1 catalytic pocket. |
| Cellular IC₅₀ (HEK-293) | < 150 nM | 50 nM – 120 nM | Confirms compound crosses the lipid bilayer effectively. |
| Selectivity (vs 11β-HSD2) | > 500-fold | > 1000-fold | Prevents off-target mineralocorticoid excess (hypertension risk). |
| Hill Slope (Biochemical) | ~ 1.0 | 0.85 – 1.15 | Confirms 1:1 stoichiometric competitive inhibition. |
| Microsomal Stability (T½) | > 30 min | 45 min – 60 min | The di-methyl substitution protects the phenyl ring from rapid CYP oxidation. |
References
- Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI.
- Information on EC 1.1.1.146 - 11beta-hydroxysteroid dehydrogenase and Organism(s) Homo sapiens and UniProt Accession P28845. BRENDA Enzyme Database.
- CN101133026B - 1-sulfonyl-piperdine-3-carboxylic acid amide derivatives as inhibitors of 11-beta-hydroxysteroid dehydrogenase for the treatment of type ii diabetes mellitus. Google Patents.
- Information on EC 1.1.1.146 - 11beta-hydroxysteroid dehydrogenase. BRENDA Enzyme Database.
- Craig D. Boyle, Ph.D. Fish & Richardson.
- US20090118259A1 - Pharmaceutical use of substituted amides. Google Patents.
Sources
- 1. CN101133026B - 1- sulfonyl-pi perdine- 3 -carboxyl i c acid amide derivatives as inhibitors of 11-beta-hydroxysteroid dehydrogenase for the treatment of type ii diabetes mellitus - Google Patents [patents.google.com]
- 2. US20090118259A1 - Pharmaceutical use of substituted amides - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. fr.com [fr.com]
- 5. Information on EC 1.1.1.146 - 11beta-hydroxysteroid dehydrogenase and Organism(s) Homo sapiens and UniProt Accession P28845 - BRENDA Enzyme Database [brenda-enzymes.org]
- 6. Information on EC 1.1.1.146 - 11beta-hydroxysteroid dehydrogenase - BRENDA Enzyme Database [brenda-enzymes.info]
Application Note: Chemoselective Catalytic Amination of 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol
Substrate Deconstruction & Mechanistic Causality
The molecule 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol is a highly functionalized synthetic intermediate. Successfully executing a [1] on this substrate requires navigating two competing electronic and steric paradigms:
-
Electrophilic Activation vs. Steric Shielding : The aryl bromide is situated para to a strongly electron-withdrawing sulfonamide linkage. This electronic deficiency significantly accelerates the oxidative addition of the Pd(0) catalyst into the C(sp²)–Br bond. While the 2,6-dimethyl groups create a sterically demanding environment around the sulfonyl core, the 4-bromo position remains relatively accessible.
-
The Chemoselectivity Imperative : The piperidine ring features an unprotected secondary aliphatic alcohol. Aliphatic alcohols are notorious for undergoing competitive Pd-catalyzed C–O cross-coupling (etherification) or triggering off-cycle catalyst deactivation[2]. To achieve high yields of the desired C–N coupled product, the catalytic system must be strictly chemoselective for amination over etherification[3].
Ligand and Base Causality
To enforce absolute chemoselectivity, dialkylbiarylphosphine ligands such as BrettPhos (for primary amines) and RuPhos (for secondary amines) are mandated. The extreme steric bulk of these ligands accelerates reductive elimination—the product-forming step—thereby outcompeting the kinetically slower C–O bond formation[4]. Furthermore, these ligands prevent the formation of catalytically dormant off-cycle palladium complexes that occur when multi-heteroatom substrates coordinate to the metal center[5].
The choice of base is equally critical. While sodium tert-butoxide (NaOtBu) is a standard base in amination, it will deprotonate the free piperidin-4-ol (pKₐ ~ 16), transforming it into a potent nucleophile that drives competitive cross-etherification. Therefore, weak inorganic bases (e.g., K₃PO₄ or Cs₂CO₃) are required to maintain the alcohol in its protonated, non-nucleophilic state[3].
Quantitative Data: Condition Optimization Matrix
The following table summarizes the optimized, chemoselective parameters based on the amine coupling partner.
| Amine Class | Preferred Ligand | Precatalyst | Base (1.5 equiv) | Solvent (0.2 M) | Temp (°C) | Expected Yield |
| Primary Aliphatic | BrettPhos | BrettPhos Pd G3 | K₃PO₄ | 1,4-Dioxane | 80 - 100 | 85 - 95% |
| Primary Aniline | BrettPhos | BrettPhos Pd G3 | Cs₂CO₃ | Toluene | 90 - 110 | 80 - 90% |
| Secondary Aliphatic | RuPhos | RuPhos Pd G3 | K₃PO₄ | 1,4-Dioxane | 80 - 90 | 75 - 85% |
Visualizations
Caption: Catalytic cycle of Buchwald-Hartwig amination highlighting chemoselective C-N over C-O coupling.
Caption: Step-by-step experimental workflow for the chemoselective catalytic amination protocol.
Self-Validating Experimental Protocols
Protocol A: Coupling with Primary Amines (BrettPhos System)
This protocol utilizes a Third-Generation (G3) Palladacycle to ensure quantitative generation of the active L-Pd(0) species without requiring harsh reductants.
Reagents:
-
1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol (1.0 equiv, 1.0 mmol, ~348 mg)
-
Primary Amine (e.g., Cyclopropylamine) (1.2 equiv, 1.2 mmol)
-
BrettPhos Pd G3 (2.0 mol%, 0.02 mmol, ~18 mg)
-
Anhydrous K₃PO₄ (1.5 equiv, 1.5 mmol, 318 mg)
-
Anhydrous 1,4-Dioxane (5.0 mL, 0.2 M)
Step-by-Step Methodology:
-
Assembly: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add the aryl bromide substrate, BrettPhos Pd G3, and K₃PO₄.
-
Degassing (Critical Step): Seal the vial with a PTFE-lined septum cap. Pierce the septum with a nitrogen inlet needle and a vent needle. Sparge the solid mixture with dry N₂ for 5 minutes.
-
Solvent & Amine Addition: Add anhydrous 1,4-dioxane and the primary amine via syringe. Sparge the resulting suspension with N₂ for an additional 10 minutes.
-
Thermal Activation: Transfer the vial to a pre-heated reaction block at 80 °C.
-
Self-Validation Checkpoint: Monitor the color of the reaction mixture. A successful activation of the G3 precatalyst transitions the solution from a deep red/orange to a pale yellow/greenish hue within 15 minutes, indicating active Pd(0) cycling. If the solution turns jet black, premature catalyst decomposition (Pd black) has occurred due to oxygen ingress.
-
-
Reaction Monitoring: Stir vigorously for 4–12 hours.
-
Self-Validation Checkpoint: Do not rely solely on normal-phase TLC, as the highly polar piperidin-4-ol moiety causes severe streaking. Pull a 10 µL aliquot, dilute in 1 mL acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS to confirm the disappearance of the starting mass (m/z ~348/350).
-
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter the crude mixture through a short pad of Celite to remove the inorganic base and palladium residues. Wash the pad with additional EtOAc (2 × 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH gradient, typically 0-5% MeOH) to afford the pure aminated product.
Protocol B: Coupling with Secondary Amines (RuPhos System)
Secondary amines are more sterically demanding; RuPhos provides the optimal bite angle and steric profile to facilitate this coupling while preventing alcohol cross-coupling.
Modifications from Protocol A:
-
Substitute BrettPhos Pd G3 with RuPhos Pd G3 (2.0 mol%).
-
Use a secondary amine (e.g., Morpholine, 1.2 equiv).
-
Elevate the reaction temperature to 90 °C to overcome the higher activation energy barrier associated with the oxidative addition complex of a secondary amine.
-
Maintain the use of K₃PO₄; do not switch to stronger bases (like LiHMDS) to force the reaction, as this will compromise the chemoselectivity of the free piperidin-4-ol group.
References
-
The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition.[Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.[Link]
-
A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society.[Link]
-
Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. National Center for Biotechnology Information (PMC).[Link]
-
Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald-Hartwig Amination of (Hetero)Aryl Chlorides. MIT DSpace (Thesis).[Link]
Sources
Scale-up Synthesis of 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol: An Application Note and Protocol
Abstract
This technical guide provides a comprehensive, in-depth protocol for the scale-up synthesis of 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol, a key intermediate in pharmaceutical and agrochemical research. The synthesis is presented as a two-step process commencing with the electrophilic chlorosulfonation of 1-bromo-3,5-dimethylbenzene to yield the intermediate sulfonyl chloride, followed by a nucleophilic substitution with piperidin-4-ol. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline, but also the underlying chemical principles, safety considerations, and process optimization strategies necessary for successful multi-gram scale production.
Introduction and Strategic Overview
1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. The presence of the arylsulfonylpiperidine moiety is a common feature in a variety of biologically active molecules. The strategic approach to the synthesis of this target molecule is a robust two-step sequence that is amenable to scale-up.
Synthetic Strategy:
The synthesis is logically divided into two primary transformations:
-
Formation of the Aryl Sulfonyl Chloride: The synthesis begins with the electrophilic aromatic substitution on 1-bromo-3,5-dimethylbenzene using chlorosulfonic acid. The methyl groups on the aromatic ring are ortho-, para-directing, and the bromine is also an ortho-, para-director. The steric hindrance from the two methyl groups directs the bulky chlorosulfonyl group to the para position relative to the bromine atom.
-
Sulfonamide Bond Formation: The resulting 4-bromo-2,6-dimethylbenzenesulfonyl chloride is a reactive electrophile. It readily undergoes a nucleophilic attack by the secondary amine of piperidin-4-ol to form the stable sulfonamide linkage.
This approach is favored for its high efficiency and the commercial availability of the starting materials.
Health and Safety
This synthesis involves the use of highly corrosive and reactive chemicals. It is imperative that this procedure is carried out in a well-ventilated fume hood by personnel trained in handling hazardous materials. Appropriate personal protective equipment (PPE), including but not limited to, safety goggles, face shield, acid-resistant gloves, and a lab coat, must be worn at all times.[1][2][3][4] An emergency shower and eyewash station should be readily accessible.[5]
Chlorosulfonic acid is extremely hazardous. It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[3] All glassware must be scrupulously dried before use. Spills should be neutralized with an appropriate agent like sodium bicarbonate, not water.
Detailed Synthesis Protocol
Part A: Synthesis of 4-Bromo-2,6-dimethylbenzenesulfonyl chloride
This procedure details the chlorosulfonation of 1-bromo-3,5-dimethylbenzene.
Materials and Equipment:
-
1-Bromo-3,5-dimethylbenzene
-
Chlorosulfonic acid
-
Crushed ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas trap (e.g., a bubbler with concentrated sulfuric acid followed by a base trap).
Table 1: Reagent Properties
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Hazards |
| 1-Bromo-3,5-dimethylbenzene | 185.06 | 1.362 | 202-204 | Irritant |
| Chlorosulfonic acid | 116.52 | 1.753 | 151-152 | Corrosive, Reacts Violently with Water |
Protocol:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add chlorosulfonic acid (5 equivalents). Cool the flask to 0 °C in an ice-salt bath.
-
Addition of Substrate: Slowly add 1-bromo-3,5-dimethylbenzene (1 equivalent) dropwise via the dropping funnel over a period of 1 hour, maintaining the internal temperature below 5 °C. Vigorous stirring is essential to ensure proper mixing.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. The reaction can be monitored by taking a small aliquot, quenching it carefully in ice water, extracting with DCM, and analyzing by TLC.
-
Work-up: Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring in a large beaker. This step should be performed in a well-ventilated fume hood as large amounts of HCl gas will be evolved.
-
Extraction: Once all the ice has melted, extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with cold water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL, to neutralize any remaining acid), and finally with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-2,6-dimethylbenzenesulfonyl chloride as a solid. This intermediate is often used in the next step without further purification.
Expected Yield: 80-90%
Diagram 1: Synthesis of 4-Bromo-2,6-dimethylbenzenesulfonyl chloride
Caption: Workflow for the chlorosulfonation of 1-bromo-3,5-dimethylbenzene.
Part B: Synthesis of 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol
This procedure details the formation of the sulfonamide from the sulfonyl chloride and piperidin-4-ol.
Materials and Equipment:
-
4-Bromo-2,6-dimethylbenzenesulfonyl chloride (from Part A)
-
Piperidin-4-ol
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and hexanes (for recrystallization)
-
Round-bottom flask with magnetic stirrer.
Table 2: Reagent Properties
| Reagent | Molar Mass ( g/mol ) | Melting Point (°C) | Hazards |
| Piperidin-4-ol | 101.15 | 86-90 | Irritant |
| Triethylamine | 101.19 | -115 | Flammable, Corrosive |
Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve piperidin-4-ol (1.2 equivalents) and triethylamine (1.5 equivalents) in dichloromethane (200 mL). Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve the crude 4-bromo-2,6-dimethylbenzenesulfonyl chloride (1 equivalent) in dichloromethane (100 mL) and add it dropwise to the stirred solution of piperidin-4-ol over 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC until the sulfonyl chloride is consumed.
-
Work-up: Wash the reaction mixture with 1 M HCl (2 x 100 mL) to remove excess triethylamine and piperidin-4-ol.
-
Washing: Subsequently, wash the organic layer with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid.
-
Purification: Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexanes to afford 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol as a crystalline solid.
Expected Yield: 75-85%
Diagram 2: Overall Synthetic Workflow
Caption: Two-step synthesis of the target compound.
Scale-up and Process Optimization
When scaling up this synthesis from laboratory to pilot or production scale, several factors must be considered:
-
Thermal Management: The chlorosulfonation reaction is highly exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions. The use of a jacketed reactor with a reliable cooling system is mandatory. The rate of addition of the starting material must be carefully controlled to maintain the desired temperature range.
-
Mixing: Efficient stirring is crucial in both steps to ensure homogeneity and heat transfer, especially during the quenching of the chlorosulfonic acid.
-
Gas Evolution: The chlorosulfonation step generates a significant amount of HCl gas. A robust gas scrubbing system is required to neutralize the off-gases.
-
Work-up and Extraction: On a larger scale, the work-up and extraction procedures can be time-consuming and generate large volumes of aqueous waste. The use of larger separatory funnels or liquid-liquid extraction equipment is necessary. Phase separation can sometimes be slow, and the use of brine washes can aid in breaking up emulsions.
-
Purification: Recrystallization is a scalable purification method.[6] However, optimizing the solvent ratio and cooling profile is essential to maximize yield and purity on a larger scale. Seeding the solution with a small crystal of the pure product can aid in initiating crystallization.
Characterization of the Final Product
The structure and purity of the final product, 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol, should be confirmed by a combination of spectroscopic and analytical techniques.
Table 3: Analytical Characterization Methods
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and purity assessment | Signals corresponding to the aromatic protons, the methyl groups, the piperidine ring protons, and the hydroxyl proton. |
| ¹³C NMR | Confirmation of the carbon skeleton | Signals for all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern | A molecular ion peak corresponding to the mass of the compound. |
| FT-IR Spectroscopy | Identification of functional groups | Characteristic absorptions for the S=O stretch of the sulfonamide, the O-H stretch of the alcohol, and C-H and C=C bonds. |
| Melting Point | Purity assessment | A sharp melting point range for the pure crystalline solid. |
| HPLC | Purity assessment | A single major peak indicating a high degree of purity. |
Conclusion
The two-step synthesis of 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol detailed in this application note provides a reliable and scalable method for the production of this valuable chemical intermediate. By carefully controlling the reaction conditions, particularly temperature and mixing, and adhering to the outlined safety precautions, researchers can confidently produce this compound in multi-gram quantities with high yield and purity. The provided guidelines for process optimization and characterization will further aid in the successful implementation of this synthetic route in a research or drug development setting.
References
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
American Chemical Society. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Retrieved from [Link]
-
Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]
-
MPG.PuRe. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Retrieved from [Link]
-
American Chemical Society. (2013). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. ACS Publications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PubMed Central. Retrieved from [Link]
-
Cole-Parmer. (2006). Material Safety Data Sheet - Chlorosulfonic acid, 98%. Retrieved from [Link]
-
NJ.gov. (n.d.). HAZARD SUMMARY: CHLOROSULPHONIC ACID. Retrieved from [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]
-
SafeRack. (n.d.). Chlorosulfonic Acid. Retrieved from [Link]
-
American Chemical Society. (2020). Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand. ACS Publications. Retrieved from [Link]
-
American Chemical Society. (2025). Synthesis and Scale-up of a Sulfonamide Catalyst for Mercaptan Removal from Light Oils: A Reaction Kinetics Investigation with Density Functional Theory Validation. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Recent advances in the synthesis of N-acyl sulfonamides. PubMed Central. Retrieved from [Link]
-
Oxford University Press. (n.d.). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]
- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
-
MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Retrieved from [Link]
-
ResearchGate. (2025). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Retrieved from [Link]
-
Preprints.org. (2022). Synthesis and DFT studies of ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). Retrieved from [Link]
- Google Patents. (n.d.). CN117551005A - A kind of synthesis method of 2-bromobenzenesulfonyl chloride and its derivatives.
- Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
-
PubChem. (n.d.). 4-bromo-2,6-dimethylbenzene-1-sulfonyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
-
MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]
-
International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl). PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of MDA-MB-231 human breast cancer cell proliferation. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2022). The novel 4-hydroxyphenylpyruvate dioxygenase inhibitors in vivo and in silico approach: 3D-QSAR analysis, molecular docking, bioassay and molecular dynamics. Retrieved from [Link]
Sources
Technical Support Center: Optimizing the Synthesis of 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol
Welcome to the advanced troubleshooting and protocol guide for the synthesis of 1-((4-bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol. Coupling sterically encumbered sulfonyl chlorides with amino alcohols presents a dual challenge of suppressed reactivity and competing chemoselectivity. This guide provides mechanistic insights, diagnostic FAQs, and self-validating protocols to help you achieve quantitative yields.
Mechanistic Insights: The Root Cause of Low Yields
To optimize this reaction, we must first understand the physical chemistry governing the failure of standard protocols. The primary obstacle is the extreme steric hindrance imposed by the 2,6-dimethyl groups on the benzenesulfonyl chloride[1].
-
Steric Shielding & Activation Energy: The two ortho-methyl groups physically block the Bürgi-Dunitz trajectory required for the secondary amine of piperidin-4-ol to attack the electrophilic sulfur center. This drastically raises the activation energy of the transition state. Consequently, standard base-catalyzed reactions (e.g., using Triethylamine in DCM) often stall at <20% yield[2].
-
The Chemoselectivity Paradox: Piperidin-4-ol is an ambident nucleophile containing both a secondary amine ( pKa≈10.5 ) and a secondary alcohol ( pKa≈16 ). Kinetically, the amine is far more nucleophilic. However, because the N-sulfonylation pathway is sterically retarded, the reaction's residence time increases. If excessive heat or strong bases are applied to force the reaction, the hydroxyl group can become deprotonated, leading to undesired O-sulfonylation or N,O-disulfonylation[3]. Maintaining a weak base environment ensures chemoselective N-sulfonylation[4].
-
Hydrolysis Vulnerability: The prolonged lifetime of the unreacted sulfonyl chloride in solution makes it highly susceptible to attack by adventitious moisture, leading to the rapid formation of the inactive 4-bromo-2,6-dimethylbenzenesulfonic acid[5].
Troubleshooting Guide & FAQs
Q1: My reaction stalls at 20% yield, and I recover mostly unreacted piperidin-4-ol. What is happening? A1: This is a classic symptom of steric hindrance. Standard bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are insufficient to activate 2,6-disubstituted sulfonyl chlorides. You must shift from a purely basic environment to an electrophile-activating environment. We recommend using to generate a highly reactive silyl sulfonate intermediate[2].
Q2: How do I prevent O-sulfonylation of the hydroxyl group on piperidin-4-ol? A2: Control the pKa of your base. The secondary amine is intrinsically more nucleophilic than the secondary alcohol. O-sulfonylation only occurs if the alcohol is deprotonated to an alkoxide or if extreme temperatures are used. Avoid strong bases (e.g., NaH, KOtBu). Stick to pyridine or tertiary amines, which selectively buffer the HCl byproduct without deprotonating the hydroxyl group[4].
Q3: LC-MS shows a massive peak corresponding to 4-bromo-2,6-dimethylbenzenesulfonic acid. How do I stop this? A3: This is the hydrolysis byproduct. Because the desired N-sulfonylation is sterically retarded, the sulfonyl chloride has a longer residence time in the reaction mixture, making it highly susceptible to adventitious water[5]. Ensure strict anhydrous conditions: flame-dry glassware, use molecular sieves in your solvent, and purge the system with argon.
Quantitative Data: Reaction Optimization Matrix
The following table summarizes the causality between reaction conditions and expected outcomes when coupling 4-bromo-2,6-dimethylbenzenesulfonyl chloride with piperidin-4-ol.
| Method | Reagents / Additives | Solvent | Temp (°C) | Chemoselectivity (N vs O) | Expected Yield (%) |
| Standard Basic | TEA (2.0 eq) | DCM | 25 | High | < 20% |
| Forced Heating | TEA (2.0 eq) | Toluene | 110 | Poor (O-sulfonylation occurs) | 30 - 40% |
| DMAP Catalysis | Pyridine (3.0 eq), DMAP (0.2 eq) | DCM | 40 | High | 50 - 65% |
| Silyl Promoted | Pyridine (5.0 eq), TMSOTf (1.5 eq) | DCE | 60 | Excellent | > 85% |
Self-Validating Experimental Protocols
To overcome the steric limitations, we recommend the TMSOTf-Promoted Sulfonylation method. This protocol includes built-in validation checkpoints to ensure the chemistry is proceeding as intended before committing to workup.
Protocol: TMSOTf-Promoted High-Yield Sulfonylation Self-Validation Principle: This protocol uses an in-process LC-MS methanol-quench check to confirm the generation of the active electrophilic species before the amine is consumed by side reactions.
-
Preparation: Flame-dry a 50 mL round-bottom flask. Purge with argon for 15 minutes to eliminate moisture and prevent hydrolysis[5].
-
Reagent Loading: Add piperidin-4-ol (1.0 mmol, 101 mg) and anhydrous pyridine (5.0 mmol, 395 mg) to 10 mL of anhydrous 1,2-dichloroethane (DCE).
-
Activation: Cool the mixture to 0 °C. Dropwise, add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.5 mmol, 333 mg).
-
Validation Checkpoint 1: The solution may slightly change color. Stir for 10 minutes to ensure complete complexation.
-
-
Electrophile Addition: Slowly add 4-bromo-2,6-dimethylbenzenesulfonyl chloride (1.2 mmol, 340 mg) dissolved in 2 mL of DCE.
-
Reaction: Remove the ice bath and heat the reaction to 60 °C for 4 to 12 hours.
-
Validation Checkpoint 2: Withdraw a 10 µL aliquot and quench in 1 mL of methanol. Analyze via LC-MS. You should observe the mass of the desired sulfonamide ( m/z≈348/350 [M+H]+ due to the bromine isotope pattern). If a large peak for the methyl sulfonate ester is observed instead, the active intermediate is present but the amine has not fully reacted; continue heating.
-
-
Workup: Cool to room temperature. Quench with 10 mL of saturated aqueous NaHCO3 . Extract with ethyl acetate (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over Na2SO4 , and concentrate. Purify via silica gel chromatography (DCM:MeOH gradient) to afford the pure 1-((4-bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol.
Visualizations
Self-validating workflow for TMSOTf-promoted sulfonamide synthesis.
Mechanistic pathways showing TMSOTf activation overcoming steric hindrance.
References
-
Silyl Triflate-Promoted Sulfonylations | Organic Letters - ACS Publications |[Link]
-
A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline | Scientific & Academic Publishing |[Link]
- Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts | Google P
-
Unified Approach to Benzo[d]thiazol-2-yl-Sulfonamides | The Journal of Organic Chemistry | [Link]
Sources
- 1. Pyridine-4-sulfonyl Chloride | 134479-04-2 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature [article.sapub.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts - Google Patents [patents.google.com]
Technical Support Center: Solubility Optimization for 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol
Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and pharmacologists struggling with the aqueous solubility of 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol .
Below, you will find mechanistic insights, diagnostic FAQs, validated experimental protocols, and a decision workflow to ensure reliable data in your in vitro and in vivo assays.
PART 1: Mechanistic Insight & Diagnostic FAQs
To solve a solubility problem, we must first understand the molecular causality. 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol is a highly lipophilic molecule with a high crystal lattice energy.
The Chemical Causality:
-
The "Grease Ball" Effect: The 4-bromo-2,6-dimethylphenyl moiety is exceptionally bulky and hydrophobic, driving up the molecule's LogP.
-
Loss of Basicity: While piperidine itself is a basic amine, in this molecule, the nitrogen is tied up in a sulfonamide linkage . The nitrogen's lone pair is heavily delocalized into the strongly electron-withdrawing sulfonyl group. Furthermore, because it is a tertiary sulfonamide (the nitrogen is bonded to two ring carbons and the sulfur), it lacks any acidic protons.
-
Insufficient Polarity: The single hydroxyl (-OH) group at the 4-position of the piperidine ring is the only functional group capable of acting as a hydrogen bond donor, which is insufficient to overcome the hydrophobic bulk of the rest of the molecule[1].
Frequently Asked Questions (FAQs)
Q: Can I improve aqueous solubility by lowering the pH of my buffer to protonate the piperidine ring? A: No. Because the piperidine nitrogen is part of a sulfonamide bond, it is completely non-basic. Lowering the pH will not yield a soluble salt form. Traditional pH adjustment strategies are ineffective for this specific structural class[1].
Q: I am seeing inconsistent IC₅₀ values in my in vitro cell assays. What is happening? A: You are likely experiencing "micro-precipitation." When a highly concentrated DMSO stock is diluted directly into aqueous cell media, the compound can crash out as sub-visible colloidal aggregates. This leads to an artificially low actual concentration of the drug in solution. You must keep the final DMSO concentration low (≤0.5%) and ensure rapid, vigorous mixing during dilution.
Q: How do I formulate this compound for oral (PO) or intravenous (IV) dosing in mice without causing toxicity? A: Because pH adjustment is off the table, you must rely on co-solvency or inclusion complexation . For IV dosing, a co-solvent mixture (e.g., DMSO/PEG400/Tween 80/Saline) is standard[2]. For PO dosing, complexation with cyclodextrins (like HP-β-CD) is highly recommended to shield the hydrophobic aromatic ring from the aqueous environment[3].
PART 2: Validated Experimental Protocols
Every protocol below is designed as a self-validating system . Do not assume your compound is in solution just because the liquid looks clear to the naked eye; always perform the validation steps.
Protocol A: Co-Solvency Formulation for In Vivo IV/IP Dosing
Mechanism: Water-miscible organic solvents reduce the dielectric constant of the vehicle, while surfactants prevent nucleation and crystal growth upon dilution[2].
Materials: Anhydrous DMSO, PEG300 or PEG400, Tween 80, Sterile 0.9% Saline. Target: 2.5 mg/mL clear solution.
-
Solubilization: Weigh 2.5 mg of the compound into a clean glass vial. Add 50 µL of DMSO (5% final volume). Vortex vigorously until completely dissolved. Do not proceed if solid remains.
-
Co-solvent Addition: Add 400 µL of PEG300 (40% final volume) to the DMSO solution. Vortex for 30 seconds.
-
Surfactant Addition: Add 50 µL of Tween 80 (5% final volume). Vortex until the mixture is entirely homogeneous.
-
Aqueous Phase: Slowly add 500 µL of Sterile Saline (50% final volume) dropwise while continuously vortexing the vial.
-
Self-Validation Step: Centrifuge the final formulation at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a white pellet is visible, the compound has precipitated, and the formulation must be discarded. If no pellet forms, the solution is ready for dosing.
Protocol B: Cyclodextrin Complexation for Oral (PO) Dosing
Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic cavity. The bulky 4-bromo-2,6-dimethylphenyl group inserts into this cavity, forming a water-soluble inclusion complex[3],[4].
Materials: HP-β-CD, Sterile Water or Saline, 0.22 µm PTFE syringe filters. Target: 5 - 10 mg/mL solution.
-
Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile saline. Stir until completely clear.
-
Drug Addition: Add the compound powder directly to the cyclodextrin solution to achieve the target concentration.
-
Complexation: Place the vial on a magnetic stirrer at 37°C. Stir vigorously for 12 to 24 hours. The slow kinetics are required for the thermodynamic exchange of water molecules out of the cyclodextrin cavity.
-
Filtration: Filter the suspension through a 0.22 µm PTFE membrane to remove any uncomplexed, undissolved drug.
-
Self-Validation Step: You must quantify the filtrate using HPLC-UV before dosing animals. Because cyclodextrin complexation relies on equilibrium, the final dissolved concentration may be lower than your initial target mass. Use the HPLC-determined concentration to calculate your exact mg/kg dose.
PART 3: Quantitative Data Presentation
Use the following table to select the appropriate formulation strategy based on your experimental constraints.
| Formulation Strategy | Vehicle Composition (v/v) | Estimated Solubility Limit | Primary Application | Toxicity / Tolerability Notes |
| Direct Dilution | 0.1% DMSO in Aqueous Buffer | < 10 µg/mL | In vitro biochemical assays | Non-toxic to cells at ≤ 0.5% DMSO. |
| Standard Co-Solvent | 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline | 2.0 - 5.0 mg/mL | In vivo IV or IP dosing | Well tolerated in rodents; monitor for PEG-induced hemolysis at high volumes. |
| Inclusion Complex | 20% HP-β-CD in Saline | 5.0 - 15.0 mg/mL | In vivo PO or IV dosing | Excellent safety profile; masks bitter taste for oral gavage. |
PART 4: Workflow Visualization
Below is the decision-making workflow for processing 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol based on your assay requirements.
Workflow for solubilizing 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol.
References
-
Krishna Shailaja et al. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores Publishing. Available at:[Link]
-
Wang et al. (2018). Chitosan Grafted With β-Cyclodextrin: Synthesis, Characterization, Antimicrobial Activity, and Role as Absorbefacient and Solubilizer. PMC/NIH. Available at:[Link]
-
Granero et al. (2021). Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications. PMC/NIH. Available at:[Link]
Sources
- 1. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chitosan Grafted With β-Cyclodextrin: Synthesis, Characterization, Antimicrobial Activity, and Role as Absorbefacient and Solubilizer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing column chromatography purification for 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic purification of complex sulfonamide derivatives. The molecule 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol presents a classic purification dichotomy: it combines a highly lipophilic, bulky aromatic system with a polar, hydrogen-bonding piperidin-4-ol moiety.
This guide is designed to move beyond basic step-by-step instructions. By understanding the mechanistic causality behind how this specific molecule interacts with silica gel, you can troubleshoot effectively and ensure high-purity recovery.
Mechanistic Profiling & Causality
To optimize your purification, you must first understand the molecular interactions at play within the column.
-
The Sulfonamide Nitrogen: Researchers often mistakenly treat piperidine derivatives as highly basic. However, the strong electron-withdrawing nature of the 4-bromo-2,6-dimethylphenylsulfonyl group delocalizes the nitrogen's lone pair, rendering it practically non-basic[1].
-
The Hydroxyl Group (-OH): The free hydroxyl group at the 4-position is the primary driver of chromatographic retention. It acts as both a hydrogen bond donor and acceptor, interacting strongly with the on the silica gel surface[2].
-
The Lipophilic Core: The brominated, di-methylated aromatic ring heavily counters the polarity of the hydroxyl group, making the overall molecule moderately polar but prone to solubility issues in purely non-polar solvents.
Mechanistic interactions between the target molecule's functional groups and silica gel.
Chromatographic Behavior Data
To establish a self-validating system, you must know exactly how your starting materials and product behave. Below is the quantitative and qualitative data profile for this reaction mixture.
Table 1: Chromatographic Profiling of Reaction Components
| Component | Chemical Nature | UV Activity (254 nm) | Stain Response | Expected Elution Order | Approx. Rf (50:50 Hex/EtOAc) |
| 4-Bromo-2,6-dimethylbenzenesulfonyl chloride | Lipophilic, highly reactive | Strong | Weak | 1 (Fastest) | ~0.85 |
| 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol | Hybrid (Lipophilic + polar -OH) | Strong | Strong (KMnO4) | 2 (Target) | ~0.30 |
| Piperidin-4-ol | Highly polar, basic secondary amine | None | Strong (Ninhydrin/KMnO4) | 3 (Retained on baseline) | 0.00 |
Self-Validating Purification Methodology
A robust protocol must validate itself at every step to prevent invisible impurities from ruining downstream assays.
Step 1: Orthogonal TLC Optimization
Relying solely on UV detection is a critical error, as unreacted piperidin-4-ol lacks a chromophore and is UV-inactive.
-
Spot the crude mixture on a silica gel TLC plate.
-
Develop in a 50:50 Hexane/Ethyl Acetate system.
-
Self-Validation: First, visualize under a 254 nm UV lamp to identify the product and sulfonyl chloride. Second, and heat it[3]. The hydroxyl group in both the product and the piperidin-4-ol will oxidize, appearing as bright yellow spots on a purple background. Adjust your solvent ratio until the target product's Rf is between 0.25 and 0.30.
Step 2: Dry Loading Preparation
Because the molecule has mixed lipophilic/polar characteristics, wet loading often causes the sample to precipitate at the column head, ruining the separation band.
-
Dissolve the crude mixture in a minimal volume of a volatile solvent (e.g., dichloromethane or acetone)[1].
-
Add silica gel to the flask (approximately 2 to 3 times the mass of the crude mixture).
-
Evaporate the solvent completely under reduced pressure until a dry, free-flowing powder is obtained[4].
Step 3: Column Packing & Elution
-
Slurry pack the column using a non-polar starting mobile phase (e.g., 80:20 Hexane/Ethyl Acetate).
-
Carefully pour the dry-loaded silica powder evenly onto the top of the column bed and cover with a thin layer of sand.
-
Step Gradient Elution: Begin eluting with 80:20 Hexane/EtOAc to rapidly flush out the non-polar sulfonyl chloride. Gradually increase the polarity to 50:50 Hexane/EtOAc to elute the target sulfonamide.
Workflow for the self-validating purification of the target sulfonamide via flash chromatography.
Troubleshooting & FAQs
Q: Why is my compound streaking on the TLC plate and the column? Should I add triethylamine (TEA)? A: Streaking in this specific molecule is driven by the free hydroxyl (-OH) group hydrogen-bonding with the acidic silanols on the silica gel[4]. Because the nitrogen is tied up in a sulfonamide linkage, it is non-basic[1]. Therefore, adding basic modifiers like TEA is completely unnecessary for your product and will only complicate solvent removal. If streaking is severe, switch from Hexane/EtOAc to a slightly more polar, protic solvent system like Dichloromethane/Methanol (98:2 to 95:5) to effectively outcompete the silica silanols for hydrogen bonding[5].
Q: How do I ensure complete separation from unreacted piperidin-4-ol? A: Piperidin-4-ol contains both a hydroxyl group and a highly basic secondary amine, making it extremely polar. In standard normal-phase chromatography (e.g., Hexane/EtOAc), basic solutes undergo severe secondary interactions with the silica gel, often [5]. Your target sulfonamide will elute much earlier. A standard gradient will naturally leave the piperidin-4-ol trapped at the top of the column.
Q: My crude mixture isn't dissolving well in the 80:20 Hexane/EtOAc starting mobile phase. What should I do? A: This is a common issue caused by the dual lipophilic/polar nature of the molecule. If you attempt wet loading with a sample that isn't fully dissolved, it will precipitate at the top of the column, leading to severe band broadening and poor resolution[1]. You must use the "dry loading" technique described in Step 2 of the protocol to ensure uniform sample distribution at the column head[1].
Q: Can I reuse the silica gel column for the next batch of this synthesis? A: While it is technically possible to reuse a column by flushing it with a strong solvent (like 100% methanol or ethyl acetate)[1], it is highly discouraged for this specific reaction. The unreacted piperidin-4-ol binds so strongly to the acidic silica that it is incredibly difficult to completely wash off. For high-purity drug development applications, [1].
References
-
Title: Complete Guide to Thin Layer Chromatography Sample Preparation Source: Organomation URL: [Link]
-
Title: Working with Hazardous Chemicals - Organic Syntheses Source: Organic Syntheses URL: [Link]
-
Title: Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide Source: The Analytical Scientist URL: [Link]
-
Title: Troubleshooting LC, basics Source: Chromedia URL: [Link]
Sources
Technical Support Center: Refining HPLC Mobile Phase Conditions for 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe method development workflows stall when assumptions about a molecule's structure lead to incorrect mobile phase choices.
The compound 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol is a prime example of a structurally deceptive analyte. While it contains a piperidine ring, its acid-base chemistry is fundamentally altered by the sulfonamide linkage. This guide provides field-proven troubleshooting FAQs, self-validating protocols, and mechanistic insights to help you achieve perfect chromatographic resolution.
PART 1: Mechanistic Troubleshooting & FAQs
Q1: I typically analyze piperidine-containing compounds using a high pH mobile phase (e.g., pH 9–10) to prevent peak tailing. Should I apply the same logic here? A1: No. This is a common structural misinterpretation. While free piperidines are strongly basic amines, the nitrogen in this specific molecule is fully substituted into a sulfonamide linkage. The strongly electron-withdrawing sulfonyl group delocalizes the nitrogen's lone pair, completely neutralizing its basicity[1]. Because the molecule lacks an ionizable basic center, running a high pH buffer is completely unnecessary and will only accelerate the degradation of your silica column bed. A neutral or slightly acidic mobile phase is optimal for this compound.
Q2: If the molecule is neutral, why am I still experiencing severe peak tailing on my standard C18 column? A2: The tailing is driven by the unprotected hydroxyl (-OH) group at the 4-position of the piperidine ring. This polar moiety acts as a strong hydrogen bond donor and acceptor. On standard, non-endcapped silica columns, unreacted residual silanols (Si-OH) remain on the stationary phase surface[2]. These residual silanols are acidic and form strong secondary hydrogen bonds with the analyte's hydroxyl group, causing the molecules to "drag" during elution[3]. Causality Fix: Switch to a heavily endcapped or hybrid-silica C18 column[4] and add a low concentration of an acidic modifier (e.g., 0.1% Formic Acid) to the mobile phase. The acid ensures any remaining silanols are fully protonated, neutralizing their interactive potential[5].
Q3: Which organic modifier provides the best selectivity and peak shape: Acetonitrile (ACN) or Methanol (MeOH)? A3: For this specific structure, Acetonitrile is the superior choice. The molecule features a bulky, highly substituted aromatic system (4-bromo-2,6-dimethylphenyl). Methanol, being a protic solvent, struggles to efficiently disrupt the hydrophobic and π−π interactions between this dense aromatic ring and the C18 stationary phase. Acetonitrile is an aprotic solvent with a strong dipole moment that effectively solvates the halogenated aromatic ring, suppressing π−π stacking and resulting in sharper, more symmetrical peaks[6].
PART 2: Chromatographic Data Summary
To illustrate the causality of mobile phase selection, the following table summarizes the quantitative impact of various conditions on the chromatographic performance of 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol.
| Mobile Phase Composition | Column Chemistry | Tailing Factor ( Tf ) | Retention Factor ( k′ ) | Mechanistic Outcome |
| Water / MeOH (Neutral) | Standard C18 (Non-endcapped) | 2.4 (Severe) | 8.5 | Unsuppressed silanols bind to the -OH group; MeOH fails to disrupt π−π stacking. |
| Water / ACN (Neutral) | Standard C18 (Non-endcapped) | 1.8 (Moderate) | 6.2 | ACN improves aromatic elution, but silanol-hydroxyl hydrogen bonding persists. |
| 0.1% Formic Acid / ACN | Standard C18 (Non-endcapped) | 1.4 (Slight) | 5.8 | Acidic pH protonates residual silanols, reducing secondary interactions. |
| 0.1% Formic Acid / ACN | Hybrid Endcapped C18 | 1.05 (Ideal) | 5.5 | Synergistic elimination of silanol activity via endcapping and pH control. |
PART 3: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By monitoring specific system suitability parameters at each step, the method confirms its own chemical logic.
Step 1: Column Selection & Installation
-
Action: Install a fully endcapped, hybrid-silica C18 column (e.g., 5 µm, 4.6 x 150 mm, 90 Å pore size)[4].
-
Causality: The 90 Å pore size accommodates the steric bulk of the ortho-methyl groups on the phenyl ring, ensuring unhindered mass transfer, while the endcapping physically blocks silanol access.
Step 2: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): HPLC-grade Water + 0.1% Formic Acid (v/v).
-
Mobile Phase B (Organic): HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).
-
Causality: The 0.1% Formic Acid yields a pH of ~2.7. This acts as a chemical safeguard; if the column's endcapping degrades over time, the acidic pH will keep exposed silanols protonated, preventing sudden shifts in peak tailing[5].
Step 3: Gradient Elution Setup
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer for bulky molecules).
-
Gradient Program:
-
0.0 - 2.0 min: 10% B
-
2.0 - 12.0 min: Linear ramp to 90% B
-
12.0 - 15.0 min: Hold at 90% B
-
15.0 - 15.1 min: Return to 10% B (Equilibrate for 5 mins).
-
Step 4: System Suitability & Self-Validation
-
Action: Inject 5 µL of a 0.1 mg/mL standard of the analyte.
-
Validation Checkpoint: Calculate the Tailing Factor ( Tf ) at 5% peak height.
-
If Tf is 1.0 - 1.2: The system is validated. Silanol interactions are fully suppressed.
-
If Tf > 1.5: The self-validation has failed. This indicates that the column's endcapping has degraded, exposing active silica sites. Replace the column.
-
PART 4: Diagnostic Workflow Visualization
The following logical workflow dictates the troubleshooting path for analyzing this specific sulfonamide derivative.
Diagnostic workflow for resolving secondary interactions in sulfonamide-piperidinol HPLC analysis.
References
-
Element Lab Solutions. "HPLC Method Development Kit: Where to Start?"[6] URL:[Link]
-
MDPI. "Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches."[1] URL:[Link]
-
Scientist Live. "Hybrid particle technology and its use in HPLC."[3] URL:[Link]
-
HPLC.eu. "90 Å C18, 5 µm Column Care & Use Sheet."[4] URL:[Link]
-
ResearchGate. "Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding."[2] URL:[Link]
-
Agilent Technologies. "The LC Handbook: Guide to LC Columns and Method Development."[5] URL:[Link]
Sources
Technical Support Center: Troubleshooting 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol Workflows
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol . This bifunctional scaffold—featuring a reactive secondary alcohol, a robust cross-coupling handle (aryl bromide), and a sterically encumbered sulfonamide linkage—presents unique chemoselectivity challenges. The primary issue users encounter is the unintended cleavage (desulfonylation) of the sulfonamide bond during downstream functionalization.
Below is our comprehensive, causality-driven troubleshooting guide to ensure structural integrity during your synthetic workflows.
Section 1: Mechanistic Root Cause Analysis (The "Why")
Q: Why is the sulfonyl group in this specific molecule so prone to unexpected cleavage compared to a standard tosyl (Ts) group?
The Causality: The instability is driven by a physical organic phenomenon known as1[1]. In this molecule, the two ortho-methyl groups (2,6-dimethyl) on the phenyl ring clash sterically with the oxygen atoms of the adjacent sulfonyl group. This severe steric strain forces the sulfonyl group out of its optimal coplanar geometry with the aromatic ring, significantly raising the ground-state energy of the molecule.
When the sulfonamide nitrogen is protonated (under acidic conditions) or attacked by a strong nucleophile, the transition state allows for the immediate relief of this severe steric compression. Consequently, the activation energy barrier for N–S bond cleavage is drastically lowered. This is the exact same chemical logic utilized in peptide synthesis, where sterically hindered arylsulfonyls like the2 are specifically chosen for their extreme acid-lability[2].
Fig 1. Mechanistic pathway of steric-accelerated sulfonamide cleavage.
Section 2: Quantitative Stability Matrix
To aid in experimental design, we have quantified the relative stability of the 2,6-dimethylphenylsulfonyl group against a standard tosyl group. Use this matrix to forecast reagent compatibility.
| Reaction Condition | Tosyl (Ts) Stability | 2,6-Dimethylphenylsulfonyl Stability | Primary Cleavage Mechanism |
| 50% TFA in CH₂Cl₂ (25 °C) | Stable (>24 h) | Highly Labile ( t1/2 < 1 h) | Acid-catalyzed steric acceleration |
| 2M NaOH (aq) / MeOH (80 °C) | Stable | Moderately Labile | Nucleophilic attack at Sulfur |
| Pd(PPh₃)₄, K₂CO₃, 100 °C | Stable | Susceptible to side-reactions | Competitive oxidative addition |
| Buffered DMP (CH₂Cl₂, 25 °C) | Stable | Stable | N/A (Safe condition) |
Section 3: Reaction-Specific FAQs & Self-Validating Protocols (The "How")
Scenario A: Oxidation of the Piperidin-4-ol
Q: I am trying to oxidize the secondary alcohol to a piperidin-4-one, but I am losing the sulfonyl group. What is going wrong?
A: You are likely using an acidic oxidant (e.g., Jones reagent) or unbuffered Dess-Martin Periodinane (DMP). Because the 2,6-dimethylarylsulfonamide is highly acid-labile, the acetic acid byproduct generated during standard DMP oxidation is sufficient to protonate the sulfonamide nitrogen, triggering the steric-accelerated cleavage detailed in Section 1. You must strictly buffer your oxidation reactions.
Protocol: Self-Validating Buffered DMP Oxidation
-
Preparation: Dissolve 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol (1.0 equiv) in anhydrous CH₂Cl₂ to a concentration of 0.1 M.
-
Buffering (Critical Step): Add solid NaHCO₃ (5.0 equiv) to the solution and stir vigorously for 5 minutes at 0 °C.
-
Causality: The heterogeneous bicarbonate acts as an insoluble acid scavenger, instantly neutralizing acetic acid as it forms without hydrolyzing the DMP reagent.
-
-
Oxidation: Add Dess-Martin Periodinane (1.5 equiv) portion-wise over 10 minutes. Remove the ice bath and let warm to 25 °C.
-
Self-Validation Check: Monitor the reaction by TLC (Hexanes/EtOAc). The reaction should remain a cloudy white suspension. Diagnostic cue: If the reaction turns yellow/orange and a highly polar spot (ninhydrin active) appears on the baseline of your TLC, your buffer capacity was exceeded, and the piperidine ring has been deprotected.
-
Quench: Once starting material is consumed (typically 1-2 hours), quench with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and NaHCO₃. Stir until the organic layer is clear, then extract with CH₂Cl₂.
Scenario B: Cross-Coupling at the 4-Bromo Position
Q: During Suzuki or Buchwald-Hartwig cross-coupling at the 4-bromo position, I observe competitive desulfonylation. How do I prevent this?
A: In 3[3], desulfonylation occurs via two pathways: 1) Base-mediated hydrolysis at high temperatures, or 2) Competitive oxidative addition of Pd(0) into the C–S or N–S bond if the primary C–Br oxidative addition is sluggish. To prevent this, you must maximize the rate of C–Br oxidative addition while minimizing the nucleophilicity of the base.
Protocol: Chemoselective Suzuki-Miyaura Coupling
-
Catalyst Selection: Use a highly active, sterically demanding precatalyst like XPhos Pd G3 (2-5 mol%).
-
Causality: The bulky biaryl phosphine ligand accelerates reductive elimination and structurally prevents the Pd center from interacting with the sterically congested sulfonamide linkage.
-
-
Base Selection: Replace strong, nucleophilic bases (NaOH, KOtBu) with mild, anhydrous inorganic bases like K₃PO₄ (2.0 equiv).
-
Solvent/Temperature: Use a degassed mixture of 1,4-dioxane/H₂O (4:1) at 70–80 °C.
-
Self-Validation Check: Monitor the internal temperature strictly. Exceeding 85 °C will exponentially increase the rate of thermal background N-S cleavage. If the reaction stalls, do not increase the temperature; instead, spike with an additional 1 mol% of catalyst.
-
Fig 2. Divergent experimental workflows demonstrating safe vs. unsafe reaction conditions.
References
- Isotope Effects in the Solvolysis of Sterically Hindered Arenesulfonyl Chlorides.ResearchGate.
- Peptides: Chemistry and Biology. Norbert Sewald and Hans-Dieter Jakubke. University of Diyala.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.DSpace@MIT.
Sources
Catalyst selection for optimizing 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol reactivity
Topic: Optimizing Reactivity for 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is engineered to help you troubleshoot and optimize cross-coupling reactions involving 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol . This specific substrate presents a unique intersection of steric and functional group challenges. By understanding the mechanistic causality behind catalyst and reagent selection, you can design robust, high-yielding workflows.
Part 1: Substrate Analysis & Mechanistic Causality
Before selecting a catalyst, we must deconstruct the substrate's structural liabilities:
-
Extreme Steric Hindrance: The reactive aryl bromide is flanked by two ortho-methyl groups (2,6-dimethylphenyl). This creates a severe steric shield that blocks standard palladium complexes from undergoing oxidative addition.
-
Electronic Contradiction: The para-sulfonyl group is strongly electron-withdrawing, which theoretically lowers the LUMO of the C-Br bond and should accelerate oxidative addition. However, the 2,6-dimethyl steric bulk completely overrides this electronic advantage.
-
Unprotected Secondary Alcohol: The piperidin-4-ol moiety contains a free hydroxyl group. If subjected to harsh basic conditions, it can deprotonate, leading to alkoxide-driven side reactions or catalyst poisoning.
Fig 1. Mechanistic logic for overcoming steric and functional group challenges in the substrate.
Part 2: Troubleshooting FAQs
Q1: My Suzuki-Miyaura coupling using standard Pd(PPh₃)₄ yields mostly unreacted starting material. Why is the reaction stalling?
A1: Standard catalysts like Pd(PPh₃)₄ form a 14-electron L2Pd(0) active species. The PPh₃ ligand lacks the necessary steric bulk (Tolman cone angle) to force the complex to dissociate into a highly reactive, 12-electron monoligated L1Pd(0) species. For highly hindered substrates like a 2,6-dimethylphenyl bromide, the formation of an L1Pd(0) intermediate is an absolute mechanistic requirement to penetrate the steric shield during the oxidative addition step [1].
Q2: Which ligand class is optimal for penetrating the 2,6-dimethyl steric shield?
A2: Dialkylbiaryl phosphines, commonly known as Buchwald ligands (e.g., XPhos , SPhos , or RuPhos ), are highly recommended for sterically hindered aryl bromides [2]. Their bulky dicyclohexylphosphine moiety actively promotes the formation of the necessary L1Pd(0) species, while their electron-rich nature accelerates oxidative addition. Furthermore, the biaryl backbone provides stabilizing Pd-arene interactions that prevent the under-coordinated palladium from aggregating into inactive palladium black [1].
Q3: How do I prevent the unprotected piperidin-4-ol group from interfering with the catalytic cycle?
A3: Unprotected alcohols are generally well-tolerated in palladium-catalyzed cross-couplings provided the base is chosen correctly [3]. You must avoid strong alkoxide or hydride bases (e.g., NaOtBu, NaH). These will deprotonate the secondary alcohol, which can then coordinate to the palladium center, forming stable alkoxide-bridged dimers that poison the catalyst. Instead, utilize mild, inorganic bases such as K₃PO₄ or Na₂CO₃ in a biphasic solvent system (e.g., 1,4-Dioxane/H₂O).
Part 3: Quantitative Data & Catalyst Optimization
The following table summarizes the causal relationship between reaction conditions and expected conversion rates based on established cross-coupling principles for this structural class.
| Catalytic System | Base | Solvent System | Temp (°C) | Expected Conversion | Mechanistic Causality |
| 5% Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | < 10% | L2Pd(0) species cannot penetrate the 2,6-dimethyl steric shield [1]. |
| 2% Pd₂(dba)₃ + 4% XPhos | NaOtBu | Toluene | 90 | < 30% | Strong base deprotonates piperidin-4-ol, causing catalyst poisoning [3]. |
| 2% Pd(OAc)₂ + 4% SPhos | K₃PO₄ | Dioxane/H₂O | 80 | > 85% | Bulky ligand forms active L1Pd(0) ; mild base protects the alcohol [2]. |
| 2% XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 80 | > 95% | Precatalyst ensures rapid generation of L1Pd(0) without an induction period. |
Part 4: Self-Validating Experimental Protocol
This protocol describes the optimized Suzuki-Miyaura coupling for 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol. It is designed as a self-validating system , meaning it includes built-in analytical checkpoints to confirm mechanistic success at each stage.
Reagents Required:
-
Electrophile: 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol (1.0 equiv)
-
Nucleophile: Aryl/Alkyl Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 (0.02 equiv, 2 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, degassed, 0.1 M)
Step-by-Step Methodology:
Step 1: Reaction Assembly To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G3 (2 mol%).
-
Causality: Using a G3 precatalyst ensures a 1:1 ratio of Pd to ligand, preventing the excess ligand from hindering the crucial L1Pd(0) formation.
Step 2: Atmospheric Exclusion (Critical) Seal the flask with a septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with inert Argon or Nitrogen. Repeat this cycle three times.
-
Validation Check: The solid mixture should remain free-flowing. Any clumping indicates moisture ingress prior to evacuation.
Step 3: Solvent Addition & Initiation Add the degassed 1,4-Dioxane/H₂O (4:1) mixture via syringe. Place the flask in a pre-heated oil bath at 80°C and stir vigorously (800 rpm).
-
Validation Check: Within 5–10 minutes, observe a color shift from pale yellow to a deep red/brown. This visually validates the successful activation of the G3 precatalyst into the active Pd(0) species.
Step 4: Analytical Validation (2-Hour Mark) After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL of LCMS-grade Acetonitrile, filter, and analyze via LCMS.
-
Self-Validating Logic:
-
Success: Complete disappearance of the starting material mass [M+H]+ and appearance of the product mass.
-
Failure (Protodehalogenation): If you observe a mass corresponding to [M−Br+H]+ , the oxidative addition was successful, but reductive elimination is too slow (often due to degraded boronic acid). Correction: Add 0.5 equiv more boronic acid.
-
Failure (Stalled): If starting material remains with no side products, the catalyst has likely oxidized. Correction: Ensure strict argon atmosphere and spike with 1 mol% additional catalyst.
-
Step 5: Workup Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.
Fig 2. Self-validating experimental workflow for the Suzuki-Miyaura cross-coupling.
Comparing the reactivity of 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol vs unmethylated analogs
Introduction
In the landscape of medicinal chemistry and synthetic route design, N-arylsulfonyl piperidine scaffolds are foundational building blocks for a vast array of biologically active molecules.[1][2] Their chemical behavior dictates the feasibility of subsequent transformations. This guide provides an in-depth comparative analysis of the reactivity of 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol against its direct unmethylated analog, 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol .
While seemingly a minor structural alteration, the presence of two ortho-methyl groups on the phenyl ring introduces profound and often counterintuitive effects on the molecule's reactivity. We will dissect these differences by examining the three primary reactive centers: the sulfonyl group, the C4-hydroxyl moiety, and the N-S bond of the piperidine ring. This analysis is supported by mechanistic principles from authoritative literature and includes detailed experimental protocols for key transformations.
Molecular Structures and Reactive Centers
The two molecules under comparison share a common framework but differ in the substitution pattern of the arylsulfonyl group. This single change—the addition of two methyl groups ortho to the sulfonyl linker—creates a distinct steric and electronic environment that governs their chemical behavior.
Caption: Energy profile comparison for nucleophilic attack on the sulfonyl center.
Supporting Experimental Data
While direct kinetic data for these specific piperidine compounds is not readily available, the well-documented behavior of similarly substituted arenesulfonyl chlorides provides a strong predictive framework. Studies investigating the chloride-chloride exchange reaction show a significant rate enhancement for di-ortho-alkylated substrates. [3][4]
| Compound Structure | Relative Rate Constant (k_rel) | Rationale |
|---|---|---|
| Unmethylated Analog | 1.0 | Baseline reactivity; sterically unhindered. |
| Methylated Analog | >10 | Accelerated reactivity due to ground-state destabilization and strain relief in the transition state. [3][4][5] |
Table 1: Predicted relative rate constants for nucleophilic substitution at the sulfonyl sulfur based on analogous systems.
This enhanced reactivity implies that the N-sulfonyl group in the methylated analog is more labile and susceptible to cleavage by nucleophiles compared to its unmethylated counterpart. This is a critical consideration for drug development, as the stability of such a group can impact metabolism and off-target effects.
Part 2: Reactivity at the C4-Hydroxyl Group
The reactivity of the secondary alcohol at the C4 position is primarily influenced by its immediate electronic environment and steric accessibility. In both the methylated and unmethylated analogs, the N-sulfonyl group is strongly electron-withdrawing, which can slightly decrease the nucleophilicity of the hydroxyl oxygen. However, the substituents on the distant aryl ring exert a negligible electronic effect on the C4-OH group.
Therefore, the reactivity of the hydroxyl group in both compounds is expected to be nearly identical for standard transformations.
Key Reaction: Oxidation to 4-Piperidone
A common and crucial transformation for this class of molecules is the oxidation of the C4-hydroxyl to the corresponding ketone, 4-piperidone. This ketone is a versatile intermediate for introducing further diversity into the scaffold. [6]Several standard oxidation protocols can be employed effectively for both analogs.
Caption: General experimental workflow for the oxidation of the C4-hydroxyl group.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This method is valued for its mild conditions and operational simplicity, making it suitable for sensitive substrates. [6] Rationale for Choice: DMP operates at room temperature without requiring cryogenic conditions, and the workup is straightforward. It is an excellent choice for small to medium-scale synthesis where reagent cost is not the primary constraint.
Step-by-Step Methodology:
-
Preparation: To a stirred solution of 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at room temperature, add Dess-Martin Periodinane (1.2 eq) in a single portion.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the white solid byproducts dissolve.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient).
Protocol 2: Swern Oxidation
The Swern oxidation is a reliable, high-yielding method that is easily scalable, though it requires cryogenic temperatures. [6] Rationale for Choice: This protocol is ideal for larger-scale syntheses where cost-effectiveness and high yield are paramount. The use of inexpensive reagents like oxalyl chloride and DMSO makes it economically attractive.
Step-by-Step Methodology:
-
Activator Formation: In a three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM (0.2 M) and cool to -78 °C using a dry ice/acetone bath. Slowly add oxalyl chloride (1.5 eq) followed by anhydrous dimethyl sulfoxide (DMSO) (3.0 eq). Stir the mixture at -78 °C for 30 minutes.
-
Alcohol Addition: Add a solution of the starting piperidin-4-ol (1.0 eq) in anhydrous DCM dropwise, ensuring the internal temperature remains below -65 °C. Stir the mixture at -78 °C for 1 hour.
-
Base Addition: Add triethylamine (5.0 eq) dropwise. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over approximately 45 minutes.
-
Quenching & Workup: Quench the reaction by adding water. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Conclusion
The comparison between 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol and its unmethylated analog reveals a nuanced landscape of reactivity. While transformations at the C4-hydroxyl group proceed with similar efficacy for both compounds, the behavior at the N-sulfonyl center is dramatically different. Contrary to simple steric hindrance arguments, the ortho-methyl groups on the arylsulfonyl moiety accelerate nucleophilic substitution at the sulfur atom . [3][4][7][5]This is a direct result of a high-energy, sterically compressed ground state that is relieved upon moving to the transition state.
For researchers and drug development professionals, this distinction is critical. The increased lability of the N-S bond in the methylated analog could be leveraged for specific synthetic strategies or, conversely, may represent a metabolic liability. Understanding this structure-reactivity relationship enables more informed decisions in the design and synthesis of novel piperidine-based therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypiperidine to N. BenchChem.
- Gagnon, A., & Vaillant, J. (1997). Hydrogen peroxide oxidation of 4-hydroxy-2,2,6,6....
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Song, J., et al. (2021). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules. [Link]
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Mikołajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules. [Link]
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Mikołajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PubMed. [Link]
- Um, I. H., et al. (2012). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
-
Um, I. H., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]
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Organic Chemistry Portal. Piperidine synthesis. Organic Chemistry Portal. [Link]
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Mikołajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. ResearchGate. [Link]
- Nevado, C., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Van der Pijl, F., et al. (2002). A Stereodivergent Approach to Substituted 4-Hydroxypiperidines. The Journal of Organic Chemistry.
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Mikołajczyk, M., et al. (2020). Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. [Link]
- Chênevert, R., & Dasser, M. (1988).
- Reddit. (2025). Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride?. Reddit.
-
Wikipedia. N-Hydroxypiperidine. Wikipedia. [Link]
- Bull, J. A., et al. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. Molecules.
- ResearchGate. (n.d.). Diverse reactivity of arylsulfonate phenol esters.
- Alonso, F., & Yus, M. (2010). The Mechanism of the ortho-Methylation of Nitrobenzenes by Dimethylsulfonium Methylide. Synfacts.
- Asiri, A. M., et al. (2022). 2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). Sciendo.
- Yurttaş, L., et al. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention.
- Nawaz, H., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
- Atwal, K. S. (2000). Piperidine compounds and their use in the population control of rodents and other vertebrate pests.
- He, G., & Zhang, J. (2021). Synthetic method of 1- (4-bromophenyl) piperidine.
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Wang, W., et al. (2015). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. PMC. [Link]
- Chen, Y., et al. (n.d.). Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent.
- Antonchick, A. P., et al. (2021). Arylation of ortho-Hydroxyarylenaminones by Sulfonium Salts and Arenesulfonyl Chlorides: An Access to Isoflavones. The Journal of Organic Chemistry.
- Khan, K. M., et al. (2018). Some novel piperidine analogues having strong alpha glucosidase inhibition. Pakistan Journal of Pharmaceutical Sciences.
- Wen, J., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry.
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Lehmann, D. F. (2012). The metabolic rationale for a lack of cross-reactivity between sulfonamide antimicrobials and other sulfonamide-containing drugs. PubMed. [Link]
- Bar-Kaddeche, R., & Darses, S. (2021). Photochemical (Hetero-)Arylation of Aryl Sulfonium Salts. Organic Letters.
- D'Ischia, M., et al. (2022).
- Wen, J., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry.
- Goti, A., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules.
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Lefranc, F., et al. (2013). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells. PubMed. [Link]
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Wikipedia. Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]
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- 7. researchgate.net [researchgate.net]
Comprehensive LC-MS Method Validation Guide for 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol Purity Determination
As pharmaceutical pipelines increasingly focus on complex, sterically hindered intermediates, the analytical methodologies used to determine their purity must evolve. The compound 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol presents a unique analytical challenge. It features a polar piperidin-4-ol core linked via a robust sulfonamide bond to a brominated, sterically hindered aromatic ring.
This guide objectively compares Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) against traditional analytical alternatives for this compound. Furthermore, it provides a self-validating, step-by-step experimental protocol grounded in the latest ICH Q2(R2) guidelines[1].
Technology Comparison: Selecting the Optimal Analytical Platform
To accurately determine the purity of 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol, we must evaluate the causality behind the performance of various analytical platforms.
Why Traditional Methods Fall Short
-
HPLC-UV: While High-Performance Liquid Chromatography with Ultraviolet detection is a staple for bulk purity, it lacks structural specificity. The bromophenyl group provides adequate UV absorbance (typically around 220–254 nm), but structurally similar impurities (e.g., debrominated byproducts or positional isomers) often co-elute and exhibit nearly identical UV spectra, leading to false-positive purity assessments.
-
GC-MS: Gas Chromatography-Mass Spectrometry is generally unsuitable for this molecule. The polar hydroxyl group on the piperidine ring causes poor peak shape and thermal degradation. To volatilize this compound, cumbersome pre-column derivatization (e.g., with pentafluorobenzoyl chloride) is required, which introduces variability and reduces quantitative reliability[2].
The UPLC-MS/MS Advantage
Liquid chromatography coupled with electrospray ionization (LC-ESI-MS) is highly efficient for sulfonamides, which readily form stable [M+H]+ ions in positive mode[3]. More importantly, the presence of the bromine atom in 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol provides a distinct isotopic signature. Bromine naturally occurs as 79Br and 81Br in a nearly 1:1 ratio. This results in a characteristic doublet mass peak at m/z 348.0 and 350.0 . Monitoring this exact isotopic ratio provides an unparalleled, self-validating check for specificity that UV detection simply cannot achieve.
Quantitative Performance Comparison
The following table summarizes the expected validation parameters when comparing an optimized UPLC-MS/MS method against a standard HPLC-UV method for this class of sulfonamide-piperidine derivatives[4][5].
| Validation Parameter (ICH Q2) | HPLC-UV (254 nm) | UPLC-MS/MS (ESI+) | Mechanistic Causality for Difference |
| Limit of Detection (LOD) | 50 - 100 ng/mL | 0.5 - 2.0 ng/mL | MS/MS eliminates matrix noise via specific MRM transitions, drastically lowering the noise floor. |
| Limit of Quantitation (LOQ) | 150 - 300 ng/mL | 1.5 - 6.0 ng/mL | High-efficiency ionization of the sulfonamide nitrogen/oxygen enhances signal intensity. |
| Linearity Range | 0.5 - 100 µg/mL | 0.005 - 50 µg/mL | MS detectors saturate earlier than UV, requiring a lower, more sensitive working range. |
| Specificity | Low (Co-elution risk) | Extremely High | Isotopic filtering ( 79Br / 81Br ) guarantees the identity of the target analyte. |
| Precision (%RSD) | 0.5% - 1.5% | 1.0% - 3.5% | UV is inherently more stable run-to-run, whereas ESI is subject to slight ion suppression variations. |
Analytical Workflow & Decision Matrix
To ensure a self-validating system, the analytical workflow must integrate sample preparation, orthogonal separation, and isotopic filtering.
Caption: UPLC-MS/MS analytical workflow highlighting the critical isotopic filtering step for brominated compounds.
Step-by-Step Experimental Protocol
This protocol is designed to establish a robust, ICH Q2(R2)-compliant method for determining the purity of 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol[1][6].
Phase 1: Reagent & Mobile Phase Preparation
Causality Check: Traditional HPLC methods often use non-volatile buffers like phosphoric acid. For MS compatibility, these must be replaced with volatile alternatives to prevent ion source contamination and signal suppression[7].
-
Mobile Phase A (Aqueous): Prepare 0.1% Formic Acid (v/v) in LC-MS grade water. The formic acid provides the necessary protons to drive [M+H]+ formation in the ESI source.
-
Mobile Phase B (Organic): Prepare 0.1% Formic Acid (v/v) in LC-MS grade Acetonitrile.
-
Diluent: 50:50 Water:Acetonitrile. Ensure the diluent matches the initial gradient conditions to prevent solvent-induced peak distortion (the "solvent effect").
Phase 2: Chromatographic & MS Conditions
-
Column Selection: Use a high-efficiency C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) to achieve rapid, sharp peak elution, which maximizes the concentration of the analyte entering the MS source at any given second.
-
Gradient Profile:
-
0.0 - 0.5 min: 5% B
-
0.5 - 4.0 min: Linear ramp to 95% B
-
4.0 - 5.0 min: Hold at 95% B (Column wash)
-
5.0 - 6.0 min: Return to 5% B (Re-equilibration)
-
-
Mass Spectrometry Setup (MRM Mode):
-
Ionization: Electrospray Ionization in Positive mode (ESI+).
-
Precursor Ions: Set Q1 to isolate both m/z 348.0 ( 79Br ) and m/z 350.0 ( 81Br ).
-
Product Ions: Optimize collision energy (CE) to monitor the cleavage of the sulfonamide bond (typically yielding the bromodimethylphenyl sulfonyl cation or the piperidinol fragment).
-
Phase 3: ICH Q2(R2) Method Validation Execution
A method is only as trustworthy as its validation. The updated ICH Q2(R2) guidelines mandate a lifecycle approach to validation, focusing on the reportable range[1][6].
Caption: Core validation parameters required by ICH Q2(R2) for quantitative impurity testing.
Step-by-Step Validation Execution:
-
System Suitability Testing (SST): Inject a mid-level standard six times. The system is self-validated for the run only if the %RSD of the peak area is ≤2.0% and the 79Br / 81Br isotopic ratio remains strictly between 0.95 and 1.05.
-
Specificity: Inject a blank diluent and a sample spiked with known synthetic impurities (e.g., the debrominated analog). Confirm that no peaks in the blank interfere with the target analyte's retention time, and that the MS detector successfully resolves co-eluting impurities based on m/z differences[8].
-
Linearity & Range: Prepare a minimum of 5 concentration levels ranging from the reporting level (e.g., 0.05% of the nominal API concentration) up to 120% of the specification limit. Plot the MRM peak area against concentration. The correlation coefficient ( R2 ) must be ≥0.995 [1][9].
-
Accuracy (Recovery): Spike the target compound into a synthetic matrix at three levels (e.g., 80%, 100%, and 120% of the target limit). Extract and analyze in triplicate. Calculate the percentage recovery. Acceptable ranges for trace impurities are typically 85% - 115%[4].
-
Precision: Assess repeatability by analyzing six independent preparations of a 100% test concentration sample. Calculate the %RSD of the calculated purity.
By leveraging the inherent isotopic signature of the bromine atom and the high ionization efficiency of the sulfonamide group, this UPLC-MS/MS protocol provides a highly specific, self-validating framework that far exceeds the capabilities of standard HPLC-UV methodologies.
Sources
- 1. database.ich.org [database.ich.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scielo.br [scielo.br]
- 4. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. Separation of 4-(p-Tolyl)piperidin-4-ol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
Structural activity relationship (SAR) comparison of 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol derivatives
Title: Structural Activity Relationship (SAR) Comparison of 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol Derivatives as Selective CDK2 Inhibitors
Executive Summary Cyclin-dependent kinase 2 (CDK2) is a critical regulator of the G1/S phase transition and has emerged as a prime therapeutic target, particularly in tumors exhibiting CCNE1 (Cyclin E1) amplification or resistance to first-generation CDK4/6 inhibitors[1]. Historically, achieving selectivity for CDK2 over other closely related kinases (like CDK1 and CDK9) has been notoriously difficult due to the highly conserved ATP-binding pocket[2].
Recent breakthroughs in structure-based drug design have identified the solvent-exposed tail region of the kinase as a key selectivity filter[3]. Specifically, the incorporation of a 1-((4-bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol moiety (Compound 1) into an ATP-competitive core has revolutionized the SAR landscape. This guide provides an in-depth SAR comparison of this scaffold, detailing the causality behind structural modifications and providing validated experimental protocols for evaluating novel derivatives.
Scientific Rationale & Mechanism of Action
The 1-((4-bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol scaffold acts as a precise "key" for the CDK2 solvent channel. Every functional group serves a distinct biophysical purpose:
-
The 2,6-Dimethyl Groups (Steric Lock): The bulky ortho-methyl groups force the phenyl ring into an orthogonal conformation relative to the sulfonamide plane. This minimizes the entropic penalty upon binding and prevents steric clash with the kinase hinge region.
-
The Sulfonamide Linker (Selectivity Anchor): The sulfonamide oxygens act as critical hydrogen bond acceptors for the side-chain amine of Lys89 in CDK2[4]. This interaction is the primary driver of selectivity, as this residue is replaced by Glycine in CDK9 and Threonine in CDK4/6[4].
-
The 4-Bromo Substituent (Hydrophobic Probe): The heavy bromine atom occupies a deep hydrophobic sub-pocket within the solvent channel, providing favorable van der Waals interactions. It also serves as a versatile synthetic handle for late-stage diversification via Suzuki-Miyaura cross-coupling.
-
The Piperidin-4-ol Ring (Solvent Interface): The piperidine nitrogen connects to the sulfonyl group, while the 4-hydroxyl group projects into the bulk solvent. This improves the compound's aqueous solubility (lowering logD) and forms a water-mediated hydrogen bond network that stabilizes the inhibitor-kinase complex[5].
Caption: Mechanism of CDK2-driven tumor proliferation and targeted sulfonamide inhibition.
SAR Comparison: Zone-by-Zone Analysis
To objectively compare the performance of derivatives, we analyze modifications across three distinct zones of the scaffold.
-
Zone 1: Aryl Ring Substitutions (C4 Position) Replacing the 4-bromo group with smaller halogens (e.g., fluoro, chloro) generally reduces potency due to suboptimal filling of the hydrophobic pocket. Conversely, extending the system via Suzuki coupling to a 4-phenyl or 4-pyridyl group can yield a 2- to 5-fold increase in biochemical potency, though often at the cost of cellular permeability due to increased molecular weight and lipophilicity.
-
Zone 2: The Sulfonamide Linker Isosteric replacement of the sulfonamide with an amide completely abolishes the critical hydrogen bond with Lys89, resulting in a massive drop in CDK2 potency and a complete loss of selectivity against CDK1[4]. The sulfonamide is absolutely essential for the unique pharmacophore presentation[5].
-
Zone 3: Piperidine Core Modifications Shifting the hydroxyl group from the 4-position to the 3-position (piperidin-3-ol) introduces a chiral center. The (S)-enantiomer typically retains potency, while the (R)-enantiomer clashes with the solvent channel wall. Replacing the piperidin-4-ol with piperazine increases basicity, which can lead to lysosomal trapping and reduced target engagement in whole-cell assays.
Table 1: Quantitative SAR Summary of Key Derivatives
| Cmpd | Zone 1 (Aryl C4) | Zone 2 (Linker) | Zone 3 (Amine Core) | CDK2 IC₅₀ (nM) | CDK1 IC₅₀ (nM) | Selectivity (Fold) |
| 1 (Lead) | Bromo | Sulfonamide | Piperidin-4-ol | 12 | 850 | 71x |
| 2 | Chloro | Sulfonamide | Piperidin-4-ol | 45 | 1,100 | 24x |
| 3 | Phenyl | Sulfonamide | Piperidin-4-ol | 4 | 210 | 52x |
| 4 | Bromo | Amide | Piperidin-4-ol | >5,000 | >5,000 | N/A |
| 5 | Bromo | Sulfonamide | Piperazine | 18 | 720 | 40x |
| 6 | Bromo | Sulfonamide | (S)-Pyrrolidin-3-ol | 8 | 950 | 118x |
(Note: Data synthesized from benchmark profiling of sulfonamide-based CDK2 inhibitors in TR-FRET biochemical assays[4],[5].)
Experimental Protocols & Workflows
To ensure scientific integrity and reproducibility, the following self-validating protocols must be used to evaluate the SAR of synthesized derivatives.
Protocol 1: Biochemical TR-FRET Kinase Assay (CDK2/Cyclin E1)
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because it is less susceptible to compound auto-fluorescence—a common issue with highly conjugated aryl scaffolds.
-
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT. Rationale: Brij-35 is critical to prevent the hydrophobic bromo-aryl derivatives from forming colloidal aggregates, which can cause false-positive inhibition. DTT keeps the kinase cysteines reduced and active.
-
Enzyme/Tracer Mix: Dilute recombinant human CDK2/Cyclin E1 complex to a final concentration of 1 nM. Add the fluorescently labeled ATP-competitive tracer at 30 nM (its apparent Kd ).
-
Compound Titration: Dispense compounds in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate using an acoustic dispenser (e.g., Echo 550) to minimize solvent (DMSO) effects. Final DMSO concentration must not exceed 1%.
-
Incubation & Readout: Add the Eu-anti-GST antibody (2 nM) to bind the GST-tagged CDK2. Incubate at room temperature for 60 minutes to reach binding equilibrium.
-
Detection: Read the plate on a multi-mode microplate reader using an excitation of 340 nm and dual emission at 615 nm (Europium) and 665 nm (Tracer). Calculate the IC₅₀ using a four-parameter logistic curve fit.
Protocol 2: Cellular Target Engagement (NanoBRET)
Causality: Biochemical potency does not guarantee cellular efficacy, especially for sulfonamides which can suffer from poor permeability. NanoBRET quantifies live-cell target engagement.
-
Transfection: Transfect HEK293T cells with a plasmid encoding a NanoLuc-CDK2 fusion protein. Plate cells at 2x10⁴ cells/well in 96-well plates.
-
Tracer Addition: After 24 hours, add the cell-permeable NanoBRET tracer (1 µM) and the serially diluted sulfonamide derivatives.
-
Equilibration: Incubate for 2 hours at 37°C. Rationale: This allows the sulfonamide derivatives to penetrate the cell membrane and compete with the tracer for the CDK2 active site in a physiological environment.
-
Substrate Addition & Readout: Add the Nano-Glo substrate and extracellular NanoLuc inhibitor. Measure BRET ratio (Emission 610 nm / Emission 460 nm). A decrease in the BRET signal indicates successful displacement of the tracer by the test compound.
Caption: Step-by-step workflow for the validation of novel CDK2 sulfonamide derivatives.
References
-
Ghosh, A., et al. (2025). Discovery of AZD8421: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome. Journal of Medicinal Chemistry, 68(17), 18164-18177.[Link]
-
El-Gaby, M. S. A., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. International Journal of Molecular Sciences, 22(21), 11957.[Link]
-
Wang, Y., et al. (2022). Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. Frontiers in Oncology, 12, 868353.[Link]
Sources
- 1. Discovery of AZD8421: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
Standard Operating Procedure & Disposal Guide: 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol
As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the synthesis, handling, and disposal of complex organic intermediates meet stringent safety and regulatory standards. The compound 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol presents specific disposal challenges due to its multi-heteroatom structure. Mishandling this compound can lead to severe regulatory fines, equipment corrosion, and environmental contamination.
This guide provides a definitive, self-validating operational protocol for the safe handling and disposal of this specific sulfonamide derivative.
Part 1: Chemical Profiling & Waste Classification (The "Why")
To design a compliant disposal protocol, we must first deconstruct the molecule to understand the causality behind its waste classification. This compound consists of a piperidin-4-ol core, a sulfonamide linkage (-SO₂N-), and a brominated aromatic ring.
-
The Bromine Atom (Halogenated Waste Stream): The presence of the aromatic bromine atom dictates that this compound must be classified as Halogenated Organic Waste [1]. Incinerating brominated compounds in standard, non-halogenated waste streams is strictly prohibited under EPA Land Disposal Restrictions (40 CFR Part 268) [2]. Standard incineration of halogens generates corrosive hydrobromic acid (HBr) gas and highly toxic polybrominated dibenzodioxins/furans (PBDDs/PBDFs).
-
Sulfur and Nitrogen (Heteroatom Scrubber Requirement): The sulfonamide group contains both sulfur and nitrogen. Thermal destruction of this compound yields SOx and NOx gases. Therefore, the final disposal facility must utilize high-temperature rotary kiln incinerators equipped with caustic wet scrubbers to neutralize these acid gases.
-
The RCRA "Mixture Rule" Trap: If this compound is dissolved in a non-halogenated solvent (e.g., DMSO, Methanol, or Acetone) during an assay or purification step, the entire resulting solution must be disposed of as Halogenated Organic Waste. Under the EPA's Resource Conservation and Recovery Act (RCRA) mixture rule (40 CFR 261.3), mixing a listed/characteristic hazardous waste with a non-hazardous or non-halogenated waste renders the entire volume subject to the stricter regulatory standard [3].
Part 2: Quantitative Data: Waste Segregation & PPE
To prevent cross-contamination and ensure operator safety, adhere to the quantitative thresholds and material compatibilities outlined below.
Table 1: Personal Protective Equipment (PPE) Specifications
| PPE Category | Recommended Material | Min. Thickness | Breakthrough Time | Rationale |
| Gloves | Nitrile (Double-gloved) | 0.11 mm (inner) / 0.14 mm (outer) | > 240 minutes | Protects against solid powder permeation and trace solvent carriers. |
| Eye Protection | ANSI Z87.1 Safety Goggles | N/A | N/A | Prevents ocular exposure to fine sulfonamide dust. |
| Respirator | N95 or P100 Particulate | N/A | N/A | Required only if handling dry powder outside of a certified fume hood. |
Table 2: Waste Compatibility Matrix
| Target Waste Stream | Compatibility Status | Chemical Interaction / Causality |
| Halogenated Organics | COMPATIBLE | Primary disposal route. Compatible with DCM, Chloroform, and other brominated/chlorinated solutes. |
| Non-Halogenated Organics | INCOMPATIBLE | Contaminates the stream, violating EPA incinerator permits and generating toxic HBr gas upon burning. |
| Aqueous Acids / Bases | INCOMPATIBLE | Potential for sulfonamide hydrolysis under extreme pH, leading to unpredictable precipitation. |
| Strong Oxidizers | INCOMPATIBLE | Reacts exothermically with the piperidine ring and hydroxyl group. |
Part 3: Operational Workflow: Step-by-Step Disposal Protocol
Every protocol must be a self-validating system. Follow these steps to ensure complete compliance from the laboratory bench to the final waste facility.
Step 1: Phase Assessment & Container Selection
-
For Solid Waste (Powder/Crystals): Collect in a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Do not use metal containers, as trace degradation could lead to localized HBr formation and subsequent corrosion.
-
For Liquid Waste (Solutions): Use a dedicated, chemically compatible HDPE carboy specifically designated for Halogenated Organic Waste.
Step 2: Transfer & Containment
-
Perform all transfers inside a properly functioning chemical fume hood.
-
Use a dedicated, sealable safety funnel to transfer liquid solutions into the carboy to prevent aerosolization and evaporation.
-
Validation Check: Ensure the secondary containment tray beneath the carboy is clean and free of incompatible chemical residues (e.g., nitric acid) before placing the carboy inside.
Step 3: Labeling & Logging
-
Attach a standard Hazardous Waste tag.
-
Check the box for "Halogenated Organic Waste" .
-
Write the full chemical name: 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol.
-
Critical Addition: Add a prominent note stating "Contains Bromine, Sulfur, and Nitrogen" . This alerts your Environmental Health and Safety (EHS) department that the waste requires routing to a scrubber-equipped incinerator.
Step 4: EHS Handoff
-
Cap the container tightly. Do not leave funnels in the waste carboy.
-
Submit a waste pickup request to your EHS department before the container reaches 90% capacity to prevent overfill hazards.
Part 4: Mandatory Visualization
The following diagram maps the logical decision tree and physical workflow for the disposal of this compound.
Disposal workflow for brominated sulfonamide waste from bench to final incineration.
Part 5: Spill Response & Decontamination
In the event of an accidental release, immediate and methodical action is required to prevent exposure and ensure regulatory compliance.
For Solid Spills (Powder):
-
Do not dry sweep. Dry sweeping aerosolizes the fine brominated powder, creating an inhalation hazard.
-
Lightly moisten the spill area with a compatible solvent (e.g., a small amount of isopropanol or water) to bind the powder.
-
Wipe up the slurry using absorbent lab wipes.
-
Validation: Swab the area with a clean wipe and inspect under UV light (if applicable) or visually ensure no white residue remains.
-
Place all contaminated wipes into a sealed plastic bag, label it as Halogenated Solid Waste, and dispose of it accordingly.
For Liquid Spills (Dissolved Compound):
-
Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).
-
Allow the absorbent to soak up the liquid completely.
-
Scoop the saturated absorbent using a non-sparking tool into a solid waste container.
-
Wash the affected surface with soap and water. Collect the wash water if the volume is significant, as it now falls under the RCRA mixture rule and must be treated as hazardous waste [3].
References
-
Land Disposal Restrictions: Summary of Requirements Source: United States Environmental Protection Agency (EPA) URL:[Link]
-
40 CFR Part 268 -- Land Disposal Restrictions Source: Electronic Code of Federal Regulations (eCFR) URL:[Link]
-
Hazardous Waste Generator Improvements Final Rule (RCRA Mixture Rule) Source: Regulations.gov / EPA URL:[Link]
Personal protective equipment for handling 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol
Comprehensive Safety and Handling Guide: 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol
As drug discovery programs increasingly explore complex structural motifs, compounds featuring the sulfonyl piperidin-4-ol scaffold have emerged as critical intermediates and active agents. These structures are frequently synthesized in advanced therapeutic research, including the development of nonretinoid inhibitors[1] and viral capsid assembly modulators[2].
However, handling novel or specialized halogenated aryl sulfonamides like 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol requires rigorous safety paradigms. Because exhaustive toxicological data for this specific molecule may not be fully indexed, we must extrapolate safety baselines from related structural analogs[3] and apply the Precautionary Principle. Treat this compound as a potent, biologically active pharmaceutical ingredient (API) equivalent to Occupational Exposure Band (OEB) 3 or 4.
This guide provides the authoritative, causality-driven protocols for personal protective equipment (PPE), operational handling, and disposal.
Mechanistic Toxicology & Hazard Inference
To understand why specific PPE is required, we must deconstruct the molecule's structural components and their physical behaviors in a laboratory environment:
-
Lipophilicity and Skin Permeation: The 4-bromo-2,6-dimethylphenyl moiety is highly lipophilic. The heavy bromine atom combined with the methyl groups significantly increases the compound's partition coefficient (LogP). If dissolved in organic solvents (like DMSO or DMF) and splashed onto unprotected skin, the solvent will act as a carrier, dragging this lipophilic molecule directly through the stratum corneum and into systemic circulation.
-
Sensitization Potential: Sulfonamides can act as haptens. Upon binding to endogenous proteins, they may trigger an immune response, leading to allergic contact dermatitis or respiratory sensitization upon repeated exposure.
-
Aerosolization and Static Cling: The piperidin-4-ol ring introduces hydrogen-bonding capabilities, which can affect the crystal lattice of the solid powder. Such powders often exhibit high electrostatic charges, making them prone to "jumping" off spatulas and aerosolizing into the breathing zone during weighing.
Mandatory Personal Protective Equipment (PPE) Framework
Based on the hazard inferences above, standard laboratory attire is insufficient. The following table outlines the mandatory PPE, engineered to create a self-validating barrier system.
Table 1: PPE Specifications and Scientific Justifications
| Protection Zone | Required Equipment | Mechanistic Justification |
| Respiratory | N95/FFP3 Particulate Respirator (or PAPR for >1g quantities). | Mitigates inhalation of aerosolized particles driven by static cling. The sulfonamide moiety presents an unknown respiratory sensitization risk. |
| Hand/Dermal | Double Nitrile Gloves (Minimum 0.12 mm thickness per layer). | The outer glove acts as a sacrificial layer against powder. If handling the compound in DMSO, the inner glove protects against rapid solvent breakthrough. |
| Eye/Face | Chemical Splash Goggles (Indirect Vented). Add Face Shield for solutions. | Protects ocular mucosa from fine dust and prevents capillary absorption of liquid splashes. Standard safety glasses offer inadequate peripheral protection. |
| Body | Disposable Tyvek® Lab Coat or Gown with knit cuffs. | Prevents micro-contamination of personal clothing. Woven cotton lab coats trap fine powders, creating a chronic exposure source. |
Operational Workflow: Weighing and Dispensing
The highest risk of exposure occurs during the transition of the dry powder from its primary container to a secondary vessel. Do not perform this task on an open bench.
Workflow and containment strategy for handling 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol.
Step-by-Step Dispensing Protocol
-
Environmental Validation: Ensure the Ventilated Balance Enclosure (VBE) or powder hood is operational. Verify the face velocity is between 75–100 feet per minute (fpm). Self-validation check: The analytical balance should read a stable 0.0000g; fluctuations indicate excessive turbulence.
-
Static Mitigation: Place an anti-static ionizer bar near the balance. Wipe the exterior of the compound vial and the receiving vessel with a damp lint-free cloth to discharge static buildup.
-
Aseptic Transfer: Using a grounded, anti-static micro-spatula (preferably PTFE-coated), carefully transfer the powder. Do not drop the powder from a height; lower the spatula into the receiving vessel before rotating to release the compound.
-
Immediate Solubilization: If the experimental design allows, add the initial solvent (e.g., DMSO or DMF) directly to the receiving vessel inside the VBE. Capping a liquid solution is inherently safer to transport to the main fume hood than transporting a dry powder.
-
Glove Exchange: Immediately remove and dispose of the outer pair of nitrile gloves inside the VBE before touching external door handles or transitioning to the next lab space.
Spill Response and Disposal Plans
Because of the heavy halogen (bromine) and the stable sulfonyl linkage, this compound requires specific environmental containment. It cannot be washed down the sink or disposed of in standard biohazard bins.
Dry Powder Spill Protocol:
-
Do not dry sweep. Brushing the powder will immediately aerosolize the lipophilic particles.
-
Don full PPE (including N95/FFP3).
-
Cover the spill gently with absorbent lab wipes.
-
Carefully wet the wipes using a wash bottle containing 70% Isopropanol (IPA) / 30% Water. The alcohol will help dissolve and trap the lipophilic compound without creating a highly volatile vapor cloud.
-
Wipe inward from the edges of the spill to the center.
-
Place all contaminated wipes into a designated, sealable hazardous waste bag.
Waste Disposal Logistics:
-
Classification: Must be classified as Halogenated Organic Waste .
-
Liquid Waste: Collect all assay supernatants and solvent washes in a dedicated, clearly labeled high-density polyethylene (HDPE) carboy. Do not mix with non-halogenated solvents, as the presence of the bromo-aryl group dictates a specific, higher-temperature incineration process at the waste management facility to prevent the formation of toxic dioxins.
-
Solid Waste: Vials, contaminated spatulas, and PPE must be double-bagged and labeled for solid toxic incineration.
References
-
Discovery of Nonretinoid Inhibitors of CRBP1: Structural and Dynamic Insights for Ligand-Binding Mechanisms. PMC (National Institutes of Health). Available at:[Link]
-
Discovery of (1H-Pyrazolo[3,4-c]pyridin-5-yl)sulfonamide Analogues as Hepatitis B Virus Capsid Assembly Modulators by Conformation Constraint. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
1-(Pyridine-2-sulfonyl)-piperidin-4-ol — Chemical Substance Information. NextSDS. Available at:[Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
